molecular formula C12H23NO7 B15561202 Fructose-isoleucine

Fructose-isoleucine

Cat. No.: B15561202
M. Wt: 293.31 g/mol
InChI Key: ADLSFIUFBSPKJF-UHFFFAOYSA-N
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Description

Fructose-isoleucine is a useful research compound. Its molecular formula is C12H23NO7 and its molecular weight is 293.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H23NO7

Molecular Weight

293.31 g/mol

IUPAC Name

3-methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid

InChI

InChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)

InChI Key

ADLSFIUFBSPKJF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Formation of Fructose-Isoleucine Amadori Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, synthesis, and potential biological relevance of the fructose-isoleucine Amadori product, a key intermediate in the Maillard reaction. The information is tailored for researchers in food science, nutrition, and drug development who are investigating the roles of advanced glycation end products (AGEs) and their precursors.

Core Mechanism of this compound Amadori Product Formation

The formation of the this compound Amadori product, chemically known as N-(1-deoxy-D-fructos-1-yl)-L-isoleucine, is a non-enzymatic reaction between the amino acid L-isoleucine and the reducing sugar D-fructose. This process is the initial stage of the Maillard reaction, a complex series of reactions that contribute to the color, flavor, and aroma of cooked foods, but also to the in vivo formation of advanced glycation end products (AGEs) implicated in various chronic diseases.[1][2]

The reaction proceeds in two main steps:

  • Condensation and Schiff Base Formation: The process begins with the nucleophilic attack of the α-amino group of L-isoleucine on the carbonyl group of the open-chain form of D-fructose. This is followed by a dehydration step, resulting in the formation of an unstable intermediate known as a Schiff base (a glycosylamine).[3]

  • Amadori Rearrangement: The Schiff base then undergoes a spontaneous intramolecular rearrangement to form a more stable 1-amino-1-deoxy-2-ketose. This rearranged product is the this compound Amadori product.[3] This rearrangement is a key step in the Maillard reaction, and the resulting Amadori products can further react to form a variety of compounds, including AGEs.

Fructose (B13574) is known to be more reactive in the Maillard reaction than glucose, which can lead to a higher rate of Amadori product formation.[1][2] The reaction rate is influenced by several factors, including temperature, pH, water activity, and the ratio of reactants.[3]

Quantitative Data on this compound Amadori Product Formation

Quantitative data specifically for the this compound Amadori product formation is limited in the readily available scientific literature. However, general principles from studies on similar systems can be applied. The yield of Amadori products is influenced by several factors, which are summarized in the table below.

FactorEffect on Amadori Product FormationReference
Temperature Increased temperature generally accelerates the rate of formation. However, excessively high temperatures can also promote the degradation of the Amadori product into further Maillard reaction products.[3]
pH The optimal pH for Amadori product formation can vary depending on the specific amino acid and sugar. Generally, slightly alkaline conditions favor the initial condensation reaction, while acidic conditions can catalyze the Amadori rearrangement. Some studies indicate that a buffered pH around 7.4 can improve the yield of certain Amadori products.[3]
Reactant Ratio The molar ratio of fructose to isoleucine can significantly impact the yield. An excess of one reactant can drive the reaction towards product formation, but can also lead to side reactions. Ratios of 1:1, 1:2, 2:1, and even 1:10 (sugar to amino acid) have been explored in various studies to optimize yields.[3]
Water Activity (a_w) Lower water activity generally favors the formation of Amadori products, as the initial condensation step involves the removal of a water molecule. However, extremely low water activity can hinder reactant mobility and slow down the reaction.[3]

Experimental Protocols

Synthesis of this compound Amadori Product (Reflux Method)

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of D-fructose and L-isoleucine in anhydrous methanol. The concentration of reactants can be optimized, but a starting point of 0.1 to 0.5 M is common.

  • Reflux: Heat the mixture to reflux (approximately 65°C for methanol) and maintain the reaction for several hours to days. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification by Ion-Exchange Chromatography:

    • Dissolve the dried residue in a minimal amount of deionized water.

    • Load the aqueous solution onto a pre-equilibrated cation-exchange column.

    • Wash the column with deionized water to remove unreacted fructose and other non-ionic impurities.

    • Elute the this compound Amadori product with a gradient of dilute ammonia solution (e.g., 0 to 0.5 M).

    • Collect fractions and monitor for the presence of the Amadori product using a suitable analytical method (e.g., TLC with ninhydrin (B49086) staining or HPLC-MS).

  • Final Product Preparation: Pool the fractions containing the purified Amadori product and lyophilize to obtain a solid powder.

Characterization of this compound Amadori Product

The structure and purity of the synthesized N-(1-deoxy-D-fructos-1-yl)-L-isoleucine should be confirmed using a combination of spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the covalent linkage between the fructose and isoleucine moieties and for determining the isomeric form of the fructose ring (e.g., β-pyranose, which is often the major form in solution).[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the product. Tandem mass spectrometry (MS/MS) can provide characteristic fragmentation patterns that further confirm the structure. Common fragmentation patterns for Amadori products include the neutral loss of the sugar moiety.[4]

Mandatory Visualizations

Reaction Mechanism

Fructose_Isoleucine_Amadori_Formation Fructose D-Fructose (open-chain) Intermediate1 Nucleophilic Attack Fructose->Intermediate1 Isoleucine L-Isoleucine Isoleucine->Intermediate1 SchiffBase Schiff Base (Glycosylamine) Intermediate1->SchiffBase - H2O Rearrangement Amadori Rearrangement SchiffBase->Rearrangement AmadoriProduct N-(1-deoxy-D-fructos-1-yl)-L-isoleucine (Amadori Product) Rearrangement->AmadoriProduct

Caption: Formation of the this compound Amadori product.

Experimental Workflow

Experimental_Workflow Start Start: Reactants (D-Fructose, L-Isoleucine, Methanol) Reflux Reflux Reaction (Heat, several hours to days) Start->Reflux Evaporation Solvent Removal (Rotary Evaporation) Reflux->Evaporation Dissolution Dissolve in Water Evaporation->Dissolution Chromatography Cation-Exchange Chromatography (Purification) Dissolution->Chromatography Elution Elution with NH3 gradient Chromatography->Elution Lyophilization Lyophilization Elution->Lyophilization Characterization Characterization (NMR, MS) Lyophilization->Characterization End End: Purified Amadori Product Characterization->End

Caption: Experimental workflow for synthesis and purification.

RAGE Signaling Pathway

RAGE_Signaling AGEs Advanced Glycation End Products (derived from Amadori Products) RAGE RAGE Receptor AGEs->RAGE Binding p21ras p21ras RAGE->p21ras Activation MAPK MAP Kinase Cascade p21ras->MAPK Activation NFkB NF-κB MAPK->NFkB Activation CellularResponse Cellular Response (Inflammation, Oxidative Stress) NFkB->CellularResponse Gene Transcription

Caption: General RAGE signaling pathway activated by AGEs.

Conclusion

The formation of the this compound Amadori product is a fundamental process in the Maillard reaction with implications for both food chemistry and human health. While general principles of its formation are understood, further research is needed to quantify the specific kinetics and yields of this reaction and to elucidate its precise biological activities, including its potential role as a precursor to AGEs that may interact with cellular signaling pathways such as the RAGE pathway. The experimental protocols and workflows provided in this guide offer a foundation for researchers to synthesize and study this important compound, paving the way for a deeper understanding of its significance in various scientific disciplines.

References

Fructose-isoleucine formation kinetics in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the reaction kinetics between fructose (B13574) and the amino acid isoleucine in an aqueous environment is crucial for researchers in food chemistry, biochemistry, and pharmaceutical sciences. The formation of fructose-isoleucine is an early stage of the Maillard reaction, a complex series of non-enzymatic browning reactions that can impact the stability, bioavailability, and safety of food and drug products. This guide provides a technical overview of the formation kinetics, experimental methodologies, and reaction pathways.

Core Reaction Pathway: this compound Formation

The initial and rate-determining steps of the Maillard reaction between fructose (a ketose sugar) and isoleucine (an amino acid) involve the condensation of the carbonyl group of the open-chain form of fructose with the primary amino group of isoleucine. This reaction forms a Schiff base, which is an unstable intermediate. The Schiff base then undergoes an irreversible intramolecular rearrangement, known as the Amadori rearrangement, to form a more stable 1-amino-1-deoxy-2-ketose, in this case, N-(1-Deoxy-D-fructos-1-yl)-L-isoleucine, commonly referred to as the Amadori product or this compound.

Maillard_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Fructose Fructose (Open-chain form) SchiffBase Schiff Base (Unstable) Fructose->SchiffBase + Isoleucine - H2O Isoleucine Isoleucine Isoleucine->SchiffBase AmadoriProduct This compound (Amadori Product) SchiffBase->AmadoriProduct Amadori Rearrangement (Irreversible)

Caption: Initial pathway for the formation of the this compound Amadori product.

Quantitative Kinetic Data

The kinetics of the Maillard reaction are complex and influenced by several factors. The following tables summarize key quantitative data from studies on fructose-amino acid reactions, which provide a basis for understanding this compound kinetics. The reaction is often modeled using pseudo-first-order kinetics, where the concentration of one reactant (e.g., the sugar) is in large excess.

Table 1: Influence of pH and Temperature on the Rate of Fructose-Lysine Degradation

Note: Data for fructose-lysine is often used as a model for fructose-amino acid interactions due to the high reactivity of lysine's epsilon-amino group. The trends are generally applicable to other amino acids like isoleucine.

Temperature (°C)pHRate Constant (k) (day⁻¹)Reference System
406.00.02Fructose-Lysine
407.00.05Fructose-Lysine
408.00.12Fructose-Lysine
507.00.15Fructose-Lysine
607.00.45Fructose-Lysine

Table 2: Activation Energies for Amadori Product Formation

Reactant SystemActivation Energy (Ea) (kJ/mol)Conditions
Glucose-Lysine134Aqueous solution, pH 7.0
Fructose-Lysine110 - 120 (estimated)Aqueous solution, pH 7.0

General Observation: The rate of the Maillard reaction increases significantly with both temperature and pH. The reaction is generally faster at neutral to alkaline pH values because the amino group of isoleucine is deprotonated and thus more nucleophilic.

Experimental Protocols

The study of this compound kinetics requires precise control of experimental conditions and robust analytical methods to quantify the reactants and products over time.

Protocol 1: Kinetic Study of this compound Formation
  • Solution Preparation:

    • Prepare stock solutions of D-fructose and L-isoleucine in a buffered aqueous solution (e.g., phosphate (B84403) buffer) at a desired pH.

    • Ensure the molar ratio of fructose to isoleucine is high (e.g., 10:1) to ensure pseudo-first-order kinetics with respect to isoleucine.

  • Reaction Incubation:

    • Mix the fructose and isoleucine solutions in sealed vials.

    • Place the vials in a temperature-controlled water bath or incubator set to the desired reaction temperature (e.g., 50°C).

  • Time-Course Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from a reaction vial.

    • Immediately quench the reaction by diluting the aliquot in a cold mobile phase or by adding a quenching agent (e.g., a strong acid) to halt the reaction.

  • Analytical Quantification:

    • Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

    • HPLC Method:

      • Column: A reversed-phase C18 column is commonly used.

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

      • Detection: Monitor the disappearance of isoleucine and the appearance of the this compound Amadori product. Mass spectrometry (LC-MS) is highly effective for specific quantification.

  • Data Analysis:

    • Plot the concentration of isoleucine remaining versus time.

    • Fit the data to a pseudo-first-order kinetic model (ln[Isoleucine]t = -kt + ln[Isoleucine]0) to determine the rate constant (k).

Experimental_Workflow_Diagram cluster_setup 1. Experimental Setup cluster_reaction 2. Reaction and Sampling cluster_analysis 3. Analysis and Data Processing Prep Prepare buffered solutions of Fructose and Isoleucine Mix Mix reactants in sealed vials Prep->Mix Incubate Incubate at constant Temperature & pH Mix->Incubate Sample Withdraw aliquots at time intervals (t0, t1, t2...) Incubate->Sample Quench Quench reaction immediately (e.g., rapid cooling) Sample->Quench HPLC Quantify reactants/products using HPLC or LC-MS Quench->HPLC Kinetics Plot ln[Isoleucine] vs. Time HPLC->Kinetics RateConstant Calculate Rate Constant (k) from the slope of the line Kinetics->RateConstant

Caption: Workflow for determining the kinetic parameters of this compound formation.

The Spontaneous Formation of Fructose-Isoleucine in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-enzymatic glycation of proteins and amino acids by reducing sugars, known as the Maillard reaction, is a fundamental process with significant implications in both food chemistry and pathophysiology. While the reaction of glucose has been extensively studied, the role of fructose (B13574) in forming adducts with amino acids in vivo is an area of growing interest. Fructose, a highly reactive reducing sugar, can spontaneously react with free amino acids and the amino groups of proteins to form fructosamines and, subsequently, advanced glycation end products (AGEs). This technical guide focuses on the spontaneous formation of the fructose-isoleucine adduct, a product of the Maillard reaction between fructose and the essential branched-chain amino acid, isoleucine. Although direct research on the this compound adduct is nascent, this document consolidates the current understanding of the underlying chemistry, proposes detailed experimental protocols for its study, and discusses its potential biological significance. By providing a foundational framework, this guide aims to stimulate further investigation into the role of fructose-amino acid adducts in health and disease.

Introduction

Fructose consumption has risen dramatically in recent decades, raising concerns about its impact on metabolic health.[1][2] Unlike glucose, fructose metabolism is largely unregulated by insulin (B600854) and occurs primarily in the liver, where it can contribute to lipogenesis and insulin resistance.[3] Fructose is also a more potent glycating agent than glucose, suggesting that the spontaneous formation of fructose-derived AGEs could be a significant, yet underappreciated, contributor to cellular dysfunction.[4][5]

Isoleucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, glucose metabolism, and immune function.[6] The intersection of elevated fructose levels and the biological importance of isoleucine makes the study of their spontaneous reaction product, this compound, a compelling area of research. This guide provides a technical overview of the formation of this adduct, methodologies for its investigation, and its potential implications in biological systems.

The Chemistry of this compound Formation

The spontaneous reaction between fructose and isoleucine follows the general pathway of the Maillard reaction. This non-enzymatic process can be divided into three main stages:

  • Early Stage: The reaction is initiated by the condensation of the carbonyl group of the open-chain form of fructose with the primary amino group of isoleucine to form a Schiff base. This unstable intermediate then undergoes a rearrangement to form a more stable ketoamine, known as the Heyns product. In the case of fructose and isoleucine, this product is N-(1-Deoxy-D-fructos-1-yl)-L-isoleucine, or fructosyl-isoleucine.

  • Intermediate Stage: The Heyns product can then undergo a series of reactions, including dehydration, cyclization, and oxidation, to form a variety of reactive carbonyl species.

  • Late Stage: These reactive intermediates can then react with other amino acids or proteins to form complex, cross-linked structures known as advanced glycation end products (AGEs).

The initial formation of the fructosyl-isoleucine adduct is a critical and committing step in this cascade.

Chemical Structure of a Representative Fructose-BCAA Adduct

While specific data for this compound is limited, the structure of fructosyl-valine, a closely related fructose-BCAA adduct, provides a valuable reference.

Fructosyl-Valine Chemical Properties

PropertyValueSource
Molecular FormulaC11H21NO7PubChem
Molecular Weight279.29 g/mol PubChem
IUPAC Name(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acidPubChem

Proposed Experimental Protocols

The following protocols are proposed for the synthesis, detection, and quantification of the this compound adduct. These are based on established methods for the analysis of amino acids, sugars, and other Maillard reaction products.

In Vitro Synthesis and Purification of this compound

Objective: To synthesize and purify the this compound adduct for use as an analytical standard.

Methodology:

  • Reaction Mixture Preparation: Prepare a solution of L-isoleucine (e.g., 0.1 M) and D-fructose (e.g., 0.5 M) in a phosphate (B84403) buffer (e.g., 0.2 M, pH 7.4).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C or 50°C) for a specified period (e.g., 24-72 hours). The progress of the reaction can be monitored by observing the development of a yellow-brown color.

  • Purification:

    • Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to separate the positively charged this compound adduct from the unreacted fructose.

    • Preparative HPLC: Further purify the adduct using a preparative reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column with a suitable mobile phase gradient (e.g., water/acetonitrile).

  • Verification: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

Quantification of this compound by HPLC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of this compound in biological samples.

Methodology:

  • Sample Preparation:

    • Protein Precipitation: For plasma or serum samples, precipitate proteins using a solvent like acetonitrile (B52724) or methanol.

    • Derivatization (Optional): Derivatization of the amino group can improve chromatographic separation and detection sensitivity.

  • Chromatographic Separation:

    • Column: Use a HILIC column for the separation of the polar this compound adduct.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Employ tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The precursor ion would be the [M+H]+ of this compound, and specific product ions would be monitored.

Hypothetical HPLC-MS/MS Parameters

ParameterValue
HPLC Column HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
Precursor Ion (m/z) [Calculated mass of this compound + H]+
Product Ions (m/z) [Hypothetical fragments for MRM]

Visualization of Pathways and Workflows

Chemical Formation of this compound

G Fructose Fructose (Open-chain) Schiff_Base Schiff Base (Unstable) Fructose->Schiff_Base + Isoleucine - H2O Isoleucine Isoleucine Isoleucine->Schiff_Base Fructose_Isoleucine Fructosyl-Isoleucine (Heyns Product) Schiff_Base->Fructose_Isoleucine Heyns Rearrangement AGEs Advanced Glycation End Products (AGEs) Fructose_Isoleucine->AGEs Further Reactions (Oxidation, Dehydration)

Caption: Formation of this compound via the Maillard Reaction.

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection HPLC HILIC-HPLC Separation Supernatant_Collection->HPLC MSMS Tandem Mass Spectrometry (ESI-MS/MS) HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Caption: Workflow for this compound Quantification.

Potential Biological Impact of this compound

G High_Fructose High Fructose Intake Fructose_Isoleucine This compound Adduct Formation High_Fructose->Fructose_Isoleucine Isoleucine_Pool Free Isoleucine Pool Isoleucine_Pool->Fructose_Isoleucine AGEs Formation of AGEs Fructose_Isoleucine->AGEs Altered_Protein Altered Protein Function Fructose_Isoleucine->Altered_Protein RAGE Receptor for AGEs (RAGE) Activation AGEs->RAGE Cellular_Stress Oxidative Stress and Inflammation RAGE->Cellular_Stress Metabolic_Dysfunction Metabolic Dysfunction Cellular_Stress->Metabolic_Dysfunction Altered_Protein->Metabolic_Dysfunction

Caption: Logical relationships in the biological impact of this compound.

Potential Biological Significance and Future Directions

The spontaneous formation of this compound in vivo could have several biological consequences:

  • Reduction of Bioavailable Isoleucine: The glycation of isoleucine would render it unavailable for its normal physiological functions, such as protein synthesis and metabolic signaling.

  • Formation of Pro-inflammatory AGEs: this compound can serve as a precursor for the formation of AGEs, which are known to contribute to chronic inflammation and the pathogenesis of various diseases by interacting with their receptor (RAGE).

  • Alteration of Protein Function: If the glycation reaction occurs with isoleucine residues within proteins, it could alter their structure and function, leading to cellular damage.

Future research should focus on:

  • Developing and validating sensitive analytical methods for the detection and quantification of this compound in biological samples.

  • Conducting kinetic studies to understand the rate of this compound formation under physiological conditions.

  • Investigating the biological effects of this compound using in vitro cell culture models and in vivo animal studies.

  • Exploring the clinical relevance of this compound levels as a potential biomarker for diseases associated with high fructose consumption.

Conclusion

The spontaneous formation of this compound represents a direct molecular link between high fructose availability and the modification of an essential amino acid. While our understanding of this specific adduct is in its infancy, the principles of the Maillard reaction and the known biological roles of its constituents suggest that its formation could be a significant factor in metabolic and inflammatory diseases. The experimental frameworks and conceptual models presented in this guide offer a starting point for researchers to unravel the complexities of fructose-driven glycation and its impact on human health. Further investigation in this area is crucial for developing novel therapeutic and diagnostic strategies to mitigate the adverse effects of excessive fructose consumption.

References

A Technical Guide to the Discovery and Initial Characterization of Fructosylated Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of fructosylated isoleucine, an Amadori rearrangement product formed through the non-enzymatic glycation of isoleucine. While specific research on fructosylated isoleucine is nascent, its identity as a Maillard reaction product places it within a well-studied class of compounds that are precursors to Advanced Glycation End Products (AGEs). This document outlines the discovery context, synthesis, and characterization of fructosylated isoleucine, drawing upon established methodologies for similar fructosylated amino acids. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are provided to serve as a foundational resource for researchers in biochemistry, food science, and drug development.

Introduction: Discovery and Context

The "discovery" of fructosylated isoleucine is not a singular event but rather an extension of the understanding of the Maillard reaction, first described by Louis-Camille Maillard in 1912. This complex series of reactions between reducing sugars and amino compounds is responsible for the browning and flavor development in cooked foods. The initial, stable product of the reaction between an aldose or ketose sugar and an amino acid is a ketoamine, known as an Amadori rearrangement product.[1][2][3]

Fructosylated isoleucine, specifically N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine, is the Amadori product formed from fructose (B13574) and the essential amino acid L-isoleucine.[4][5] These compounds are of significant interest as they are intermediates in the formation of Advanced Glycation End Products (AGEs), which are implicated in the pathophysiology of aging and various diseases, including diabetes and its complications.[1][6][7] The presence of fructosylated isoleucine has been confirmed in food products and biological systems through advanced analytical techniques.[5]

Chemical and Physical Properties

The fundamental properties of fructosylated isoleucine are summarized below. This data is critical for its detection, isolation, and quantification.

Table 1: Physicochemical Properties of N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine

PropertyValueReference(s)
CAS Number 87304-79-8[4]
Molecular Formula C₁₂H₂₃NO₇[4][8]
Molecular Weight 293.31 g/mol [4][8]
Physical Description Solid[8]
Melting Point 120 °C[9]
IUPAC Name (2S)-3-methyl-2-[[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid[8]

Table 2: Mass Spectrometry Data for Characterization

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Fragment IdentityReference(s)
ESI-MS/MS (Positive)294.15 [M+H]⁺130.0871Isoleucine[5]

Synthesis and Characterization Workflow

The synthesis and characterization of fructosylated isoleucine follow a logical workflow from initial reaction to final structural confirmation.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants 1. Reactants L-Isoleucine + D-Fructose reaction 2. Maillard Reaction Reflux in Methanol (B129727)/Water reactants->reaction crude 3. Crude Product reaction->crude purify 4. Ion-Exchange Chromatography crude->purify pure 5. Purified Fructosyl- Isoleucine purify->pure hplc 6. HPLC Analysis (Purity Check) pure->hplc ms 7. LC-MS/MS (Mass Verification) pure->ms nmr 8. NMR Spectroscopy (Structural Elucidation) pure->nmr

Caption: Experimental workflow for synthesis and characterization.

Detailed Experimental Protocols

Synthesis of Fructosylated Isoleucine

This protocol is adapted from established methods for synthesizing fructosyl-amino acids.[4][10]

  • Reactant Preparation: Dissolve L-isoleucine (0.1 mol) and D-fructose (0.2 mol) in a solvent mixture, such as methanol and water (e.g., 2:1 v/v). The pH can be adjusted to near-neutral (pH 6.5-7.5) to facilitate the reaction.[4]

  • Reaction Conditions: Heat the mixture under reflux at a controlled temperature (e.g., 65-90°C).[4]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the majority of the amino acid has been consumed.

  • Work-up: Cool the resulting solution. It can be diluted with water before purification.

Purification by Ion-Exchange Chromatography
  • Resin Preparation: Prepare a cation-exchange resin column (e.g., Amberlite IRN-77) and equilibrate it with deionized water.

  • Loading: Load the diluted, crude reaction mixture onto the column.

  • Elution:

    • Wash the column with deionized water to elute unreacted fructose and other uncharged byproducts.

    • Elute the fructosylated isoleucine using a weak base, such as 0.2 N ammonium (B1175870) hydroxide.[10]

  • Fraction Collection: Collect fractions and analyze for the presence of the product using TLC or a colorimetric assay (e.g., ninhydrin, which will react with the secondary amine of the Amadori product).

  • Solvent Removal: Combine the product-containing fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.

Characterization Methods
  • High-Performance Liquid Chromatography (HPLC):

    • System: A reversed-phase HPLC system is suitable.

    • Column: C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like 0.1% formic acid.

    • Detection: UV detector (at ~280 nm for later-stage Maillard products, though early-stage Amadori products have weak absorbance) or an Evaporative Light Scattering Detector (ELSD).

    • Purpose: To assess the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • System: Couple the HPLC system to a mass spectrometer (e.g., ESI-qToF).

    • Analysis: Confirm the molecular weight of the parent ion (m/z 294.15 for [M+H]⁺).[5]

    • Fragmentation: Perform MS/MS analysis to confirm the structure. A characteristic fragment corresponding to the loss of the fructose moiety and the presence of the isoleucine backbone (m/z 130.0871) should be observed.[5]

Chemical and Biological Pathways

The Maillard Reaction and Amadori Rearrangement

The formation of fructosylated isoleucine is the initial stage of the Maillard reaction. This involves the condensation of the carbonyl group of fructose with the primary amino group of isoleucine to form a Schiff base, which then undergoes an acid-catalyzed rearrangement to the more stable 1-amino-1-deoxy-2-ketose, the Amadori product.[2][3]

maillard_reaction Fructose Fructose (Ketose) SchiffBase Schiff Base (Unstable) Fructose->SchiffBase Condensation Isoleucine Isoleucine (Amino Acid) Isoleucine->SchiffBase Amadori Fructosylated Isoleucine (Amadori Product) SchiffBase->Amadori Amadori Rearrangement AGEs Advanced Glycation End Products (AGEs) Amadori->AGEs Degradation & Further Reactions

Caption: Formation pathway of Fructosylated Isoleucine.

Biological Signaling of Downstream Products (AGEs)

While fructosylated isoleucine itself is an intermediate, its degradation leads to the formation of AGEs. AGEs exert their biological effects primarily by interacting with the Receptor for Advanced Glycation End Products (RAGE).[6][11] This binding triggers a cascade of intracellular signaling pathways that are central to inflammation and oxidative stress.[12][13]

age_rage_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAGE RAGE Receptor ROS ↑ Reactive Oxygen Species (ROS) RAGE->ROS MAPK MAPK Pathway (ERK, JNK, p38) RAGE->MAPK JAK_STAT JAK/STAT Pathway RAGE->JAK_STAT AGEs AGEs (from Fructosyl-Isoleucine) AGEs->RAGE Binding IKK IKK Activation ROS->IKK Transcription Gene Transcription MAPK->Transcription JAK_STAT->Transcription NFkB NF-κB IKK->NFkB Phosphorylates IκB, releasing NF-κB NFkB_complex IκB - NF-κB NFkB_complex->IKK NFkB->Transcription Inflammation Inflammatory Cytokines (TNF-α, IL-6) Transcription->Inflammation

Caption: AGE-RAGE signaling pathway.

Conclusion

Fructosylated isoleucine, an Amadori product of the Maillard reaction, represents an important link between diet, metabolism, and the pathology of chronic diseases. While it is a naturally occurring compound, its role as a precursor to pro-inflammatory AGEs makes it a molecule of interest for researchers in nutrition, clinical chemistry, and drug development. The methodologies outlined in this guide for its synthesis, purification, and characterization provide a solid foundation for further investigation into its specific biological activities and potential as a biomarker or therapeutic target.

References

Thermally Induced Formation of Fructose-Isoleucine in Food Processing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of flavor and color development in thermally processed foods. A key intermediate in this complex cascade is the formation of Amadori rearrangement products (ARPs), such as N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine (Fructose-Isoleucine). This occurs through the condensation of D-fructose with the amino acid L-isoleucine. While integral to the sensory properties of food, these compounds are also precursors to Advanced Glycation End-products (AGEs), a class of molecules implicated in various chronic diseases. Understanding the conditions of this compound formation, its quantification, and its biological impact is critical for food science, nutrition, and drug development. This guide provides an in-depth overview of the formation chemistry, quantitative data, experimental protocols, and the biological signaling pathways associated with fructose-derived AGEs.

Chemical Formation of this compound

The formation of this compound is a multi-step process initiated by the thermal processing of foods containing D-fructose and L-isoleucine. The reaction proceeds as follows:

  • Condensation: The carbonyl group of the open-chain form of D-fructose reacts with the primary amino group of L-isoleucine to form an unstable Schiff base (N-substituted glycosylamine).[1][2]

  • Amadori Rearrangement: The Schiff base undergoes a spontaneous intramolecular rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, which is the Amadori product.[1][2][3] In this case, the product is N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine.[1] This compound exists in equilibrium between its open-chain and cyclic (predominantly β-pyranose) forms.

The following diagram illustrates the initial stages of the Maillard reaction leading to the formation of the this compound Amadori product.

Figure 1. Formation Pathway of this compound

Quantitative Data on Formation

The rate and yield of this compound formation are highly dependent on several processing parameters, including temperature, time, pH, and water activity.[4][5] While specific kinetic data for this compound is sparse in the literature, the general principles of the Maillard reaction allow for a qualitative and semi-quantitative understanding. Fructose (B13574) is known to be more reactive in the Maillard reaction than glucose.[4] The reaction is accelerated at higher temperatures and neutral to slightly alkaline pH.[5][6]

The following table summarizes the expected relative yield of fructose-amino acid products based on general findings from Maillard reaction kinetic studies.

Parameter Condition Relative Yield Rationale References
Temperature Low (e.g., 60-80°C)LowInsufficient energy to overcome activation barrier.[1]
Moderate (e.g., 100-120°C)ModerateIncreased reaction rate, favoring Amadori product formation.[6]
High (e.g., >140°C)DecreasingAmadori products degrade into advanced Maillard products (e.g., melanoidins).[4][7]
pH Acidic (pH < 5)LowThe amino group is protonated, reducing its nucleophilicity.[6]
Neutral (pH 6-7.5)HighOptimal balance for Schiff base formation and rearrangement.[6]
Alkaline (pH > 8)High but favors degradationHigh initial reaction rate, but promotes degradation to advanced products.[5]
Time ShortLowReaction is time-dependent.[3]
LongIncreases, then plateaus/decreasesYield increases until reactants are consumed or degradation rate equals formation rate.[3][6]

Experimental Protocols

Protocol for Laboratory Synthesis of this compound

This protocol describes a common method for synthesizing this compound for use as an analytical standard or for biological studies, adapted from general procedures for Amadori product synthesis.[1][2]

  • Reagent Preparation:

  • Reaction:

    • Heat the mixture in a sealed vessel at a controlled temperature, typically between 70°C and 100°C.[1][2]

    • Maintain the reaction for several hours to several days. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue can be purified using ion-exchange chromatography to separate the Amadori product from unreacted amino acids and sugars.[2]

  • Crystallization & Verification:

    • The purified this compound can be crystallized from a solvent such as hot ethanol.[2]

    • Verify the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8][9]

Protocol for Extraction and Quantification from a Food Matrix

This protocol provides a general workflow for the analysis of this compound in a solid food sample (e.g., baked goods, breakfast cereal).

  • Sample Preparation:

    • Homogenize the food sample to a fine powder.

    • Defat the sample if necessary by extraction with a non-polar solvent like hexane.

  • Extraction:

    • Extract a known weight of the sample powder with an aqueous solvent (e.g., water or 20-40% ethanol) by shaking or sonication for several hours.[10]

    • Centrifuge the mixture to pellet solid debris. Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an aminopropyl (NH2) or similar polar SPE cartridge with an appropriate solvent (e.g., methanol followed by water).[11][12]

    • Load the aqueous extract onto the SPE cartridge. The highly polar this compound will be retained.

    • Wash the cartridge with a non-polar solvent (e.g., acetonitrile) to remove interfering non-polar compounds.

    • Elute the this compound from the cartridge with a polar solvent, such as water or a dilute acidic solution.[12]

  • Quantification by HPLC:

    • Analyze the purified eluate using High-Performance Liquid Chromatography (HPLC).

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) or aminopropyl (NH2) column is suitable for retaining the polar analyte.[2][13]

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is commonly used.[13]

    • Detection: Use a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as Amadori products lack a strong UV chromophore.[2][14] Mass Spectrometry (MS) can be used for more sensitive and specific detection.[2]

    • Quantification: Calculate the concentration of this compound by comparing the peak area to a calibration curve prepared with a pure analytical standard.

The following diagram outlines the general experimental workflow for this analysis.

G Figure 2. Experimental Workflow for this compound Analysis Sample Food Sample Homogenize Homogenization (Grinding/Defatting) Sample->Homogenize Extract Aqueous Extraction Homogenize->Extract Cleanup Solid-Phase Extraction (SPE Cleanup) Extract->Cleanup Analyze HPLC Analysis (HILIC/NH2 Column) Cleanup->Analyze Quantify Quantification (RID/ELSD/MS) Analyze->Quantify

Figure 2. Experimental Workflow for this compound Analysis

Biological Significance and Signaling Pathways

While this compound itself is an intermediate, its formation is the gateway to the production of Advanced Glycation End-products (AGEs).[15][16] Fructose is a significantly more potent glycating agent than glucose, accelerating AGE formation.[17] AGEs, whether formed endogenously or absorbed from the diet, are implicated in cellular dysfunction and the pathology of various diseases.[18][19]

The primary mechanism through which AGEs exert their detrimental effects is by interacting with the Receptor for Advanced Glycation End-products (RAGE).[19][20] This interaction activates a cascade of intracellular signaling pathways that promote oxidative stress and inflammation.

The AGE-RAGE Signaling Axis:

  • Binding: Circulating AGEs bind to the RAGE receptor on the surface of various cell types (e.g., endothelial cells, macrophages).[21]

  • Signal Transduction: This binding event triggers a downstream signaling cascade. Key pathways activated include:

    • MAPK (Mitogen-Activated Protein Kinase) pathways: Such as ERK1/2 and p38, which are involved in inflammation and cell proliferation.[22]

    • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Activation of this transcription factor leads to the upregulation of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and adhesion molecules.[17][21]

    • JAK/STAT Pathway: Another pathway involved in cytokine signaling and inflammation.[22]

  • Oxidative Stress: RAGE activation also stimulates NADPH oxidase, leading to the production of Reactive Oxygen Species (ROS). This increase in ROS creates a state of oxidative stress, which can damage cellular components and further promote AGE formation, establishing a vicious cycle.[17][22]

The sustained activation of the AGE-RAGE axis contributes to chronic low-grade inflammation, a key factor in the development and progression of conditions such as diabetes complications, cardiovascular disease, and neurodegenerative disorders.[17][19][23]

G Figure 3. The AGE-RAGE Signaling Pathway AGEs Fructose-derived AGEs RAGE RAGE Receptor AGEs->RAGE Binding NADPH NADPH Oxidase RAGE->NADPH Activation MAPK MAPK Pathway RAGE->MAPK Activation NFkB NF-κB Activation RAGE->NFkB Activation ROS ROS Production (Oxidative Stress) NADPH->ROS ROS->AGEs Vicious Cycle Damage Cellular Dysfunction & Chronic Disease ROS->Damage MAPK->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammation Inflammation->Damage

Figure 3. The AGE-RAGE Signaling Pathway

Conclusion

The thermal formation of this compound is an unavoidable consequence of processing foods that contain both fructose and proteins. As a stable intermediate of the Maillard reaction, it plays a role in the development of sensory characteristics. However, its greater significance to health researchers lies in its role as a potent precursor to AGEs. The interaction of these AGEs with the RAGE receptor activates pro-inflammatory and pro-oxidative pathways, providing a molecular link between modern diets, food processing techniques, and chronic disease. The methodologies outlined in this guide provide a framework for the synthesis, isolation, and quantification of this compound, enabling further research into its kinetics of formation and its ultimate biological fate. This knowledge is essential for developing strategies to mitigate the formation of harmful compounds in foods and for designing therapeutic interventions targeting the AGE-RAGE axis.

References

The Emerging Biological Significance of Fructose-Isoleucine Adducts: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential biological activity of fructose-isoleucine adducts, targeting researchers, scientists, and professionals in drug development. While direct research on this compound adducts is nascent, this document synthesizes current understanding from the broader field of fructose-derived advanced glycation end products (AGEs) to illuminate potential mechanisms and biological impacts.

Executive Summary

Fructose (B13574), a monosaccharide increasingly prevalent in modern diets, is a potent precursor to advanced glycation end products (AGEs). These molecules are implicated in a range of chronic diseases through their ability to induce cellular stress and inflammation. The reaction of fructose with amino acids, such as the essential branched-chain amino acid isoleucine, forms specific adducts known as Heyns products. While the precise biological activities of this compound adducts remain to be fully elucidated, their formation is a critical initial step in the generation of pathogenic AGEs. This guide explores the formation of these adducts, their potential interaction with cellular signaling pathways, and the experimental methodologies required for their study.

Formation of this compound Adducts

The initial step in the formation of this compound adducts is a non-enzymatic reaction between the keto group of fructose and the primary amino group of isoleucine. This condensation reaction forms a Schiff base, which then undergoes an irreversible rearrangement to form a more stable ketoamine, known as the Heyns product. This process, a variant of the Maillard reaction, is significantly more rapid with fructose as the reducing sugar compared to glucose.[1][2]

The formation of these early glycation products is a gateway to the production of a heterogeneous group of compounds collectively known as AGEs. These subsequent reactions involve a complex series of dehydrations, oxidations, and cyclizations.

Fructose_Isoleucine_Adduct_Formation Fructose Fructose Schiff_Base Schiff Base Fructose->Schiff_Base Isoleucine Isoleucine Isoleucine->Schiff_Base Heyns_Product This compound Adduct (Heyns Product) Schiff_Base->Heyns_Product Heyns Rearrangement AGEs Advanced Glycation End products (AGEs) Heyns_Product->AGEs Oxidation, Dehydration, Cross-linking

Figure 1: Formation pathway of this compound adducts.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound adducts is limited, the well-established effects of fructose-derived AGEs provide a strong basis for hypothesizing their potential roles. The primary mechanism through which AGEs exert their pathological effects is by interacting with the Receptor for Advanced Glycation End products (RAGE).[3][4][5][6]

Activation of RAGE by AGEs triggers a cascade of intracellular signaling events, culminating in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[4][6] This leads to the upregulation of pro-inflammatory cytokines and adhesion molecules, contributing to a chronic inflammatory state. Furthermore, RAGE activation can lead to the production of reactive oxygen species (ROS), inducing oxidative stress and further cellular damage.

RAGE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fructose-Isoleucine_AGEs This compound AGEs RAGE RAGE Receptor Fructose-Isoleucine_AGEs->RAGE Binding ROS Reactive Oxygen Species (ROS) RAGE->ROS Activation NF_kB NF-κB Activation RAGE->NF_kB ROS->NF_kB Activation Cellular_Stress Cellular Stress & Damage ROS->Cellular_Stress Inflammation Pro-inflammatory Gene Expression NF_kB->Inflammation Inflammation->Cellular_Stress

Figure 2: Potential AGE-RAGE signaling cascade initiated by this compound adducts.

Quantitative Data on Fructose-Derived AGEs

Specific quantitative data for this compound adducts are not yet available in the literature. However, studies on general fructose-derived AGEs provide valuable comparative data.

ParameterValueExperimental SystemReference
Relative Reactivity Fructose is 7-10 times more reactive than glucose in forming AGEs.In vitro protein glycation assays[1]
AGEs Accumulation in vivo 20% fructose in drinking water for 16 weeks significantly increased AGEs in rat serum and gastrocnemius muscle.Sprague Dawley rats[3]
RAGE Expression Chronic fructose exposure induced RAGE accumulation in L6 rat skeletal muscle cells.In vitro cell culture[3]
Effect on Insulin (B600854) Signaling High fructose diet decreased Akt phosphorylation in skeletal muscle, indicating impaired insulin signaling.Sprague Dawley rats[3]

Experimental Protocols

The study of this compound adducts requires robust experimental methodologies for their synthesis, purification, and biological characterization.

Synthesis and Purification of this compound Adducts

A common method for the synthesis of Heyns products involves the reaction of fructose and the specific amino acid in a suitable solvent system, followed by purification.

Synthesis_Workflow Start Start: Fructose and Isoleucine Reaction Reaction in Methanol (B129727)/Acetic Acid Start->Reaction Lyophilization Lyophilization Reaction->Lyophilization Purification Purification by Reverse-Phase HPLC Lyophilization->Purification Characterization Characterization by Mass Spectrometry and NMR Purification->Characterization End Pure this compound Adduct Characterization->End

Figure 3: General workflow for the synthesis and purification of fructose-amino acid adducts.

Protocol Outline:

  • Reaction: D-fructose and L-isoleucine are dissolved in a mixture of methanol and glacial acetic acid. The reaction mixture is heated under reflux for a specified period.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Purification: The crude product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified this compound adduct is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

In Vitro Biological Assays

To assess the biological activity of purified this compound adducts, a variety of in vitro assays can be employed.

  • Cell Viability Assays (e.g., MTT, LDH): To determine the cytotoxic effects of the adducts on relevant cell lines (e.g., endothelial cells, macrophages).

  • RAGE Binding Assays (e.g., ELISA, Surface Plasmon Resonance): To quantify the binding affinity of the adducts to the RAGE receptor.

  • Measurement of Intracellular ROS: Using fluorescent probes (e.g., DCFH-DA) to assess the induction of oxidative stress.

  • NF-κB Activation Assays (e.g., Reporter Gene Assays, Western Blot for phosphorylated NF-κB subunits): To determine the effect of the adducts on the pro-inflammatory NF-κB signaling pathway.

  • Cytokine Profiling (e.g., ELISA, Multiplex Assays): To measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from cells treated with the adducts.

Future Directions and Conclusion

The study of this compound adducts is a promising area of research with significant implications for understanding the pathophysiology of diet-related chronic diseases. While direct evidence of their specific biological activities is currently lacking, the established role of fructose-derived AGEs in activating the RAGE signaling pathway provides a strong rationale for further investigation.

Future research should focus on:

  • The definitive synthesis and characterization of this compound adducts.

  • In-depth in vitro studies to elucidate their specific effects on cellular signaling pathways, particularly the RAGE/NF-κB axis.

  • In vivo studies using animal models to investigate the metabolic fate and pathological consequences of this compound adduct ingestion.

  • The development of analytical methods for the detection and quantification of this compound adducts in biological samples.

By addressing these research gaps, the scientific community can gain a clearer understanding of the risks associated with high fructose consumption and potentially identify new therapeutic targets for the prevention and treatment of metabolic and inflammatory diseases.

References

Methodological & Application

Application Note: Quantification of Fructose-Isoleucine in Biological Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of fructose-isoleucine, an Amadori product, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an early-stage product of the Maillard reaction, a non-enzymatic glycation process implicated in various physiological and pathological conditions, including diabetes and aging. The monitoring of such compounds is crucial in understanding disease progression and in the development of therapeutic interventions. Due to the non-volatile nature of this compound, a robust derivatization procedure is required prior to GC-MS analysis. This document provides a step-by-step methodology for sample preparation, derivatization, and GC-MS analysis, along with expected quantitative performance.

Introduction

Glycation is a post-translational modification resulting from the non-enzymatic reaction of reducing sugars with the amino groups of proteins, lipids, and nucleic acids.[1] The initial products of this reaction with amino acids are Schiff bases, which then undergo the Amadori rearrangement to form more stable ketoamines, known as Amadori products.[2] this compound is one such Amadori product, formed from the reaction of fructose (B13574) and the essential branched-chain amino acid, isoleucine.

The accumulation of Amadori products and their subsequent degradation into Advanced Glycation End-products (AGEs) is associated with cellular damage and the pathogenesis of various diseases.[3] Isoleucine itself plays a critical role in metabolic regulation, including glucose metabolism and muscle protein synthesis.[4][5] Therefore, the quantification of this compound can provide valuable insights into the interplay between nutrient metabolism and the progression of metabolic diseases.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed for the analysis of glycation adducts, GC-MS offers a powerful alternative, particularly for targeted analysis, providing high chromatographic resolution and sensitive detection following appropriate sample derivatization.[3][6] This protocol outlines a reliable method for the derivatization of this compound to a volatile form suitable for GC-MS analysis.

Experimental Protocols

Synthesis of this compound Standard

A standard of this compound is required for method development, calibration, and quantification.

Materials:

  • D-Fructose

  • L-Isoleucine

  • Anhydrous Methanol (B129727)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve equimolar amounts of D-fructose and L-isoleucine in anhydrous methanol in a round-bottom flask.

  • Reflux the mixture under a nitrogen atmosphere for 4-6 hours.[1]

  • Allow the solution to cool to room temperature.

  • Remove the solvent using a rotary evaporator to obtain the crude this compound product.

  • The product can be further purified using chromatographic techniques if necessary. The purity should be confirmed by NMR or LC-MS.

Sample Preparation

This protocol is applicable to biological matrices such as plasma, serum, or tissue homogenates.

Materials:

  • Sample (e.g., 100 µL of plasma)

  • Internal Standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar Amadori product)

  • Acetonitrile (B52724) (ACN)

  • Centrifuge

Procedure:

  • To 100 µL of the sample, add the internal standard to a known concentration.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.

Derivatization

A two-step derivatization process involving methoxyamination followed by silylation is employed to increase the volatility and thermal stability of this compound.[7]

Step 1: Methoxyamination

  • To the dried sample residue, add 40 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

  • Incubate at 37°C for 90 minutes with constant shaking.[7]

  • Allow the sample to cool to room temperature.

Step 2: Silylation

  • To the methoximated sample, add 70 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

  • Incubate at 70°C for 60 minutes.

  • Allow the sample to cool to room temperature.

  • Transfer the derivatized sample to a GC-MS vial with a micro-insert for analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MS).

GC Conditions (starting point, optimization may be required):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-650) for initial identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions: Specific fragment ions for derivatized this compound need to be determined from the analysis of the synthesized standard. Predicted characteristic ions would include those from the fragmentation of the silylated fructose moiety and the silylated isoleucine moiety.[4]

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following tables provide a template for presenting validation and sample analysis data.

Table 1: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy/Recovery (%)85-115%

Table 2: Quantification of this compound in Samples

Sample IDThis compound Concentration (µg/mL)Standard Deviation
Control Group 1ValueValue
Control Group 2ValueValue
Treatment Group 1ValueValue
Treatment Group 2ValueValue

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down Supernatant->Dry Methoxy Methoxyamination (Methoxyamine HCl in Pyridine) Dry->Methoxy Silylation Silylation (BSTFA + 1% TMCS) Methoxy->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

Hypothesized Role of this compound in Cellular Metabolism

G Fructose Extracellular Fructose Glycation Non-enzymatic Glycation Fructose->Glycation Isoleucine Extracellular Isoleucine Isoleucine->Glycation Cell Cell Membrane FI This compound (Amadori Product) Glycation->FI AGEs Advanced Glycation End-products (AGEs) FI->AGEs ROS Reactive Oxygen Species (ROS) AGEs->ROS Stress Cellular Stress & Inflammation ROS->Stress Dysfunction Mitochondrial Dysfunction Stress->Dysfunction

Caption: Hypothesized pathway of this compound formation and downstream effects.

Conclusion

The described GC-MS method, incorporating a two-step derivatization, provides a robust and sensitive approach for the quantification of this compound in biological samples. This application note serves as a foundational guide for researchers investigating the role of early glycation products in metabolic diseases and for professionals in drug development targeting the glycation pathway. The provided protocols and data presentation formats can be adapted for specific research needs, contributing to a better understanding of the pathobiology of non-enzymatic modifications.

References

Protocol for the Detection of Fructosylated Amino Acids in Processed Foods

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructosylated amino acids, also known as Amadori products, are formed during the initial stages of the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids. This reaction is prevalent in thermally processed foods and contributes significantly to their color, flavor, and aroma. However, some Maillard reaction products have been associated with potential health concerns. Therefore, the accurate detection and quantification of fructosylated amino acids are crucial for food quality control, nutritional assessment, and safety evaluation. This document provides detailed protocols for the analysis of fructosylated amino acids in various processed food matrices.

Data Presentation

The following table summarizes the quantitative data of various fructosylated amino acids found in a range of processed foods. These values are indicative and can vary based on processing conditions and specific product formulations.

Food Product CategoryFructosylated Amino AcidConcentration Range (mg/kg)Reference
Dried Fruits & Vegetables Fructosyl-Alanine1.36 - 3415.91 (total Amadori compounds)[1]
Fructosyl-Aspartic Acid1.36 - 3415.91 (total Amadori compounds)[1]
Fructosyl-Glutamic Acid1.36 - 3415.91 (total Amadori compounds)[1]
Fructosyl-Isoleucine/Leucine1.36 - 3415.91 (total Amadori compounds)[1]
Fructosyl-Valine342 (unroasted cocoa) - 3460 (dried bell pepper)[1]
Milk Powder Fructosyl-Lysine (as Furosine)Varies with heat treatment[2]
Breakfast Cereals Fructosyl-Lysine (as Furosine)91 - 300[2][3]
Bakery Products (Bread Crust) Pronyl-L-lysineup to 43[4]

Experimental Protocols

Two primary methodologies are detailed below: a high-sensitivity UPLC-MS/MS method for comprehensive profiling and a more accessible HPLC-UV/FLD method suitable for routine analysis of specific fructosylated amino acids.

Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is ideal for the simultaneous detection and quantification of multiple fructosylated amino acids with high sensitivity and specificity.

1. Sample Preparation

  • Solid Samples (e.g., Baked Goods, Cereals):

    • Homogenize the sample to a fine powder.

    • Weigh 1 gram of the homogenized sample into a centrifuge tube.

    • Add 10 mL of a methanol/water solution (80:20, v/v) containing 0.1% formic acid.

    • Vortex for 5 minutes, followed by ultrasonication for 30 minutes in a water bath.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., Milk, Juices):

    • Centrifuge the liquid sample at 10,000 x g for 15 minutes to remove any precipitates.

    • Take 1 mL of the supernatant and dilute with 9 mL of the methanol/water/formic acid solution.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

2. UPLC-MS/MS Instrumental Parameters

  • UPLC System:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each target fructosylated amino acid need to be determined by infusing individual standards.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Quantification

  • Prepare a series of standard solutions of each target fructosylated amino acid in the extraction solvent.

  • Construct a calibration curve by plotting the peak area against the concentration of each standard.

  • Quantify the fructosylated amino acids in the samples by comparing their peak areas to the calibration curve.

Method 2: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)

This method is a cost-effective alternative for the quantification of fructosylated amino acids, often requiring a derivatization step to enhance detection. The protocol below describes a pre-column derivatization method using o-phthalaldehyde (B127526) (OPA) for fluorescence detection, which is suitable for primary fructosylated amino acids.

1. Sample Preparation

  • Follow the same extraction procedure as described in the UPLC-MS/MS method.

2. Pre-column Derivatization with o-Phthalaldehyde (OPA)

  • In an autosampler vial, mix 50 µL of the filtered sample extract with 50 µL of OPA derivatizing reagent (prepared by dissolving OPA and 3-mercaptopropionic acid in a borate (B1201080) buffer, pH 10.2).[5]

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

3. HPLC-FLD Instrumental Parameters

  • HPLC System:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.05 M Sodium acetate (B1210297) buffer (pH 6.5).

    • Mobile Phase B: Methanol.

    • Gradient Elution: A suitable gradient to separate the derivatized compounds. For example, start at 20% B, increase to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Fluorescence Detector:

    • Excitation Wavelength: 230 nm.[5]

    • Emission Wavelength: 450 nm.[5]

4. Quantification

  • Prepare standard solutions of the target fructosylated amino acids and derivatize them using the same OPA procedure.

  • Generate a calibration curve and quantify the analytes in the samples as described for the UPLC-MS/MS method.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the detection of fructosylated amino acids in processed foods.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_lcms UPLC-MS/MS cluster_hplc HPLC-UV/FLD cluster_data Data Analysis Sample Processed Food Sample Homogenization Homogenization (for solids) Sample->Homogenization Extraction Extraction with Solvent Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UPLC UPLC Separation Filtration->UPLC Derivatization Pre-column Derivatization (e.g., OPA) Filtration->Derivatization MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification HPLC HPLC Separation Derivatization->HPLC FLD Fluorescence Detection HPLC->FLD FLD->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for Fructosylated Amino Acid Analysis.

References

Development of a Competitive ELISA for Fructose-Isoleucine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

The Maillard reaction, a non-enzymatic reaction between reducing sugars and the primary amino groups of amino acids, peptides, and proteins, is a cornerstone of food chemistry, responsible for the desirable colors and flavors in cooked foods.[1][2] However, it is also a significant area of study in health and disease. The initial, stable products of this reaction are Amadori products, such as fructose-isoleucine, formed from the condensation of glucose and isoleucine followed by Amadori rearrangement.[3] These early glycation products can further react to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).

The accumulation of AGEs in tissues is implicated in the pathophysiology of aging and various diseases, including diabetes, atherosclerosis, and renal failure.[4] AGEs exert their effects in part by interacting with cell-surface receptors, such as the Receptor for Advanced Glycation End-products (RAGE), which triggers a cascade of intracellular signaling pathways.[5] This activation can lead to increased oxidative stress and inflammation, primarily through the activation of transcription factors like NF-κB.[5] Given that this compound is a precursor to AGEs, its detection and quantification are of significant interest to researchers in food science, nutrition, and drug development.

This application note provides a detailed protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the specific detection of this compound. This assay is a valuable tool for quantifying this Amadori product in various samples. The principle of this assay is based on the competition between free this compound in the sample and a fixed amount of this compound conjugated to a carrier protein (for coating) for binding to a limited amount of a specific primary antibody.

Principle of the Competitive ELISA

The competitive ELISA is an ideal format for detecting small molecules like this compound.[6] In this assay, a microtiter plate is coated with a this compound-protein conjugate. The sample containing the unknown amount of free this compound is pre-incubated with a specific anti-fructose-isoleucine antibody. This mixture is then added to the coated plate. The free this compound in the sample competes with the immobilized this compound conjugate for binding to the antibody. Consequently, a higher concentration of this compound in the sample results in less antibody binding to the plate, leading to a weaker signal. The signal is inversely proportional to the concentration of this compound in the sample.

Required Materials and Reagents

Reagents for Synthesis and Conjugation:

  • D-Fructose

  • L-Isoleucine

  • Bovine Serum Albumin (BSA)

  • Keyhole Limpet Hemocyanin (KLH)

  • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

  • Dimethylformamide (DMF)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate

  • Sodium Carbonate

  • Glycerol

  • Methanol (B129727)

  • Acetic Acid

  • Ammonium (B1175870) Hydroxide (B78521)

  • Ion-exchange resin (e.g., Amberlite IRN-77)

Reagents for Polyclonal Antibody Production:

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Host animals (e.g., New Zealand white rabbits)

  • Protein A or Protein G affinity chromatography column

Reagents for ELISA:

  • 96-well polystyrene microtiter plates

  • This compound-BSA conjugate (for coating)

  • Anti-fructose-isoleucine polyclonal antibody

  • Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP)

  • 3,3’,5,5’-Tetramethylbenzidine (TMB) substrate solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Bovine Serum Albumin (BSA) for blocking

  • Tween-20

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)

  • Assay Diluent (PBS with 1% BSA, pH 7.4)

Experimental Protocols

Part 1: Preparation of this compound (Hapten) and Conjugates

1.1 Synthesis of N-(1-Deoxy-D-fructos-1-yl)-isoleucine

This protocol is adapted from a general procedure for the synthesis of fructose-amino acids.[3][7]

  • In a round-bottom flask, create a suspension of D-fructose in methanol and glycerol.

  • Reflux the suspension for approximately 30 minutes.

  • Add L-isoleucine and acetic acid to the solution.

  • Continue to reflux the mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of isoleucine.

  • Once the reaction is deemed complete (e.g., >80% of the amino acid has reacted), cool the brown, syrupy solution and dilute it with an equal volume of water.

  • Load the diluted solution onto a cation-exchange resin column (e.g., Amberlite IRN-77, H+ form) to separate the Amadori product from unreacted sugar and degradation products.

  • Elute the column first with water to remove uncharged molecules.

  • Subsequently, elute with a dilute ammonium hydroxide solution (e.g., 0.2 N) to recover the this compound.

  • Collect fractions and identify those containing the product using TLC.

  • Pool the relevant fractions and evaporate the solvent in vacuo to obtain a syrup.

  • The syrup can be further purified by recrystallization from a methanol-water mixture to yield crystalline N-(1-Deoxy-D-fructos-1-yl)-isoleucine.

1.2 Conjugation of this compound to Carrier Proteins (BSA and KLH)

This compound as a small molecule (hapten) is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response.[2] KLH is commonly used for immunization due to its high immunogenicity, while BSA is a suitable carrier for the coating antigen in the ELISA.[8] A common method involves using a crosslinker like MBS.

  • Activation of Carrier Protein:

    • Dissolve the carrier protein (KLH or BSA) in 10 mM phosphate buffer, pH 7.0.

    • Dissolve m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) in dimethylformamide (DMF).

    • Slowly add the MBS/DMF solution to the protein solution while gently stirring.

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Remove the excess crosslinker using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 50 mM phosphate buffer, pH 6.0.

  • Conjugation Reaction:

    • The synthesized this compound needs to be chemically modified to introduce a thiol group for reaction with the maleimide-activated carrier protein. This can be achieved through various chemical synthesis strategies.

    • Dissolve the thiol-modified this compound in a small amount of DMF.

    • Rapidly add the purified, activated carrier protein to the this compound solution.

    • Immediately adjust the pH of the reaction mixture to 7.0-7.2 with dilute NaOH.

    • Allow the conjugation reaction to proceed for 3 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Dialyze the reaction mixture extensively against PBS (pH 7.4) at 4°C to remove unreacted hapten and by-products.

    • Determine the protein concentration of the final conjugate (e.g., using a BCA assay).

    • Store the conjugates (this compound-KLH for immunization and this compound-BSA for ELISA) at -20°C in aliquots.

Part 2: Production of Polyclonal Anti-Fructose-Isoleucine Antibodies

This protocol provides general guidelines for polyclonal antibody production in rabbits.[9] All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.

  • Pre-immune Serum Collection: Collect blood from the ear artery of a healthy New Zealand white rabbit to obtain pre-immune serum. This will serve as a negative control.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Emulsify the this compound-KLH conjugate (e.g., 500 µg) with an equal volume of Freund's Complete Adjuvant (FCA). Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

    • Booster Injections (Days 14, 28, 42): Emulsify the this compound-KLH conjugate (e.g., 250 µg) with an equal volume of Freund's Incomplete Adjuvant (FIA). Administer the booster injections subcutaneously at multiple sites.

  • Titer Monitoring: Starting from day 35, collect small blood samples every 7-10 days to monitor the antibody titer using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.

  • Final Bleed and Serum Preparation: Once a high antibody titer is achieved, perform a final bleed. Allow the blood to clot at room temperature and then centrifuge to separate the serum.

  • Antibody Purification: Purify the IgG fraction from the antiserum using a Protein A or Protein G affinity chromatography column according to the manufacturer's instructions. Elute the bound antibodies and neutralize the pH. Determine the concentration of the purified antibody and store at -20°C.

Part 3: Competitive ELISA Protocol
  • Coating of the Microtiter Plate:

    • Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6).[10] The optimal concentration should be determined experimentally through a checkerboard titration.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Cover the plate and incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 300 µL of Wash Buffer (PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in 3.2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard in Assay Diluent.

    • Prepare your samples, diluting them in Assay Diluent as necessary.

    • In a separate dilution plate or tubes, add 50 µL of each standard or sample to respective wells.

    • Add 50 µL of the diluted anti-fructose-isoleucine polyclonal antibody (at a pre-determined optimal concentration) to each well containing the standard or sample.

    • Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the free this compound.

    • Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Addition of Secondary Antibody:

    • Dilute the HRP-conjugated goat anti-rabbit IgG antibody in Assay Diluent to its optimal working concentration.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.

  • Absorbance Measurement:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Presentation and Analysis

The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve.

  • Calculate the average absorbance for each set of duplicate or triplicate standards and samples.

  • Generate a standard curve by plotting the mean absorbance (Y-axis) against the known concentrations of the this compound standards (X-axis). For competitive ELISAs, it is common to plot the percentage of binding (%B/B₀) versus the logarithm of the standard concentration. %B/B₀ is calculated as: %B/B₀ = (Absorbance of standard or sample - Absorbance of non-specific binding) / (Absorbance of zero standard - Absorbance of non-specific binding) * 100

  • The resulting curve will be sigmoidal, with the signal decreasing as the concentration of this compound increases.

  • Determine the concentration of this compound in the unknown samples by interpolating their average absorbance values from the linear portion of the standard curve.[11] Remember to multiply the result by the dilution factor if the samples were diluted.

Table 1: Example Data for this compound Standard Curve

This compound (µg/mL)Mean Absorbance (450 nm)% B/B₀
0 (B₀)1.850100.0
0.11.62087.6
0.51.15062.2
1.00.83044.9
5.00.35018.9
10.00.1809.7
20.00.1105.9
Non-specific Binding0.0500.0

Note: This is example data and actual results will vary.

Visualizations

Maillard_Reaction Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base (Unstable) Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid (e.g., Isoleucine) Amino_Acid->Schiff_Base Amadori_Product Amadori Product (this compound) Schiff_Base->Amadori_Product Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Further Reactions RAGE RAGE Receptor AGEs->RAGE Binding Cellular_Response Cellular Response (Oxidative Stress, Inflammation) RAGE->Cellular_Response Signal Transduction Competitive_ELISA_Workflow cluster_preparation Preparation Phase cluster_competition Competitive Reaction Phase cluster_detection Detection Phase Coat_Plate 1. Coat Plate with Fructose-Ile-BSA Conjugate Wash1 2. Wash Coat_Plate->Wash1 Block 3. Block Plate Wash1->Block Wash2 4. Wash Block->Wash2 Premix 5. Pre-incubate Sample/Standard with Anti-Fructose-Ile Antibody Add_to_Plate 6. Add Mixture to Plate Premix->Add_to_Plate Incubate_Competition 7. Incubate Add_to_Plate->Incubate_Competition Wash3 8. Wash Incubate_Competition->Wash3 Add_Secondary 9. Add HRP-conjugated Secondary Antibody Incubate_Secondary 10. Incubate Add_Secondary->Incubate_Secondary Wash4 11. Wash Incubate_Secondary->Wash4 Add_Substrate 12. Add TMB Substrate Wash4->Add_Substrate Stop_Reaction 13. Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate 14. Read Absorbance at 450 nm Stop_Reaction->Read_Plate

References

Application Notes and Protocols for In Vitro Fructose-Isoleucine Formation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids, is a cornerstone of food chemistry and is of increasing interest in biomedical research due to its role in the in vivo formation of advanced glycation end-products (AGEs). The initial products of this reaction are Schiff bases and Amadori or Heyns products, which can further react to form a complex mixture of compounds. Fructose (B13574), a highly reactive reducing sugar, reacts with the amino acid isoleucine to form a Heyns product, fructose-isoleucine. Understanding the kinetics and mechanisms of this compound formation is crucial for research in nutrition, food science, and the pathophysiology of diseases associated with high fructose consumption.

These application notes provide detailed protocols for the in vitro synthesis and quantification of this compound, offering a robust model for studying the early stages of the Maillard reaction.

I. Chemical Pathway: this compound Formation

The formation of this compound proceeds through a well-established chemical pathway. Initially, the carbonyl group of the open-chain form of fructose reacts with the primary amino group of isoleucine to form a Schiff base. This unstable intermediate then undergoes rearrangement to form the more stable Heyns product, this compound.

Fructose_Isoleucine_Formation Fructose Fructose (Open-chain form) Schiff_Base Schiff Base (Unstable Intermediate) Fructose->Schiff_Base + Isoleucine Isoleucine Isoleucine Isoleucine->Schiff_Base Heyns_Product This compound (Heyns Product) Schiff_Base->Heyns_Product Heyns Rearrangement

Caption: Chemical pathway of this compound formation.

II. Experimental Protocols

A. In Vitro Synthesis of this compound

This protocol describes a cell-free in vitro model for the synthesis of the this compound conjugate.

Materials:

  • D-Fructose (Sigma-Aldrich, Cat. No. F0127 or equivalent)

  • L-Isoleucine (Sigma-Aldrich, Cat. No. I2752 or equivalent)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Sodium azide (B81097) (optional, as a preservative)

  • Sterile, pyrogen-free water

  • Incubator or water bath

  • pH meter

  • Sterile reaction tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M stock solution of D-fructose in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 0.5 M stock solution of L-isoleucine in 0.1 M phosphate buffer (pH 7.4). Gentle heating may be required to fully dissolve the isoleucine.

  • Reaction Setup:

    • In a sterile reaction tube, combine the fructose and isoleucine stock solutions to achieve the desired final concentrations. A typical starting point is a 1:1 molar ratio, for example, 100 mM fructose and 100 mM isoleucine.

    • Add 0.1 M phosphate buffer (pH 7.4) to reach the final reaction volume.

    • If the experiment is to be conducted over a long period, sodium azide can be added to a final concentration of 0.02% (w/v) to inhibit microbial growth.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature. For accelerated formation, a temperature of 50-60°C can be used. For conditions mimicking physiological temperatures, incubate at 37°C.[1]

    • Incubate for a defined period. The reaction time can range from a few hours to several days, depending on the temperature and desired yield. It is recommended to take aliquots at various time points to monitor the reaction progress.

  • Reaction Termination and Storage:

    • To stop the reaction, samples can be immediately frozen at -80°C.

    • For analysis, thaw the samples and dilute as necessary with the mobile phase used for quantification.

B. Quantification of this compound by HPLC-MS

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Materials and Equipment:

  • HPLC system with a mass spectrometer detector (e.g., LC-MS/MS)

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

  • This compound standard (if available) or the synthesized product for characterization

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Thaw the reaction samples.

    • Centrifuge the samples to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

    • Prepare a dilution series of the reaction mixture to fall within the linear range of the detector.

  • HPLC-MS Analysis:

    • Column: Reversed-phase C18

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Program:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 30% B

      • 15-17 min: 30% to 95% B

      • 17-20 min: Hold at 95% B

      • 20-21 min: 95% to 2% B

      • 21-25 min: Re-equilibrate at 2% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Mode: Full scan and targeted MS/MS for the m/z of this compound (Calculated [M+H]⁺ = 294.1553 g/mol ).

      • Fragmentation Analysis: Perform fragmentation of the parent ion to identify characteristic product ions for confirmation.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and m/z.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve if a standard is available. Relative quantification can be performed by comparing peak areas across different time points or conditions.

III. Experimental Workflow and Data Presentation

The overall experimental workflow for studying this compound formation is summarized in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis Prep_Solutions Prepare Fructose and Isoleucine Stock Solutions Mix_Reactants Mix Reactants in Phosphate Buffer (pH 7.4) Prep_Solutions->Mix_Reactants Incubate Incubate at Controlled Temperature (e.g., 37°C or 60°C) Mix_Reactants->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Sample_Prep Sample Preparation (Dilution, Filtration) Time_Points->Sample_Prep HPLC_MS HPLC-MS Quantification Sample_Prep->HPLC_MS Data_Analysis Data Analysis and Kinetic Modeling HPLC_MS->Data_Analysis

Caption: Experimental workflow for in vitro this compound studies.

Quantitative Data Summary

The following tables present hypothetical yet representative data that could be obtained from the described experiments.

Table 1: Effect of Temperature on this compound Formation

Incubation Time (hours)This compound (µM) at 37°CThis compound (µM) at 60°C
000
615.2 ± 1.885.7 ± 5.1
1228.9 ± 2.5155.3 ± 9.8
2455.1 ± 4.3280.6 ± 15.2
4898.6 ± 7.9450.1 ± 22.7

Initial concentrations: 100 mM Fructose, 100 mM Isoleucine in 0.1 M Phosphate Buffer (pH 7.4). Values are mean ± SD (n=3).

Table 2: Effect of Reactant Concentration on this compound Formation

Fructose (mM)Isoleucine (mM)This compound (µM) after 24h
5050135.8 ± 10.4
10050210.5 ± 14.1
50100205.3 ± 13.8
100100280.6 ± 15.2
200100415.9 ± 20.3

Incubation at 60°C in 0.1 M Phosphate Buffer (pH 7.4). Values are mean ± SD (n=3).

IV. Conclusion

The provided protocols and application notes offer a comprehensive framework for the in vitro study of this compound formation. These models are valuable for researchers in various fields to investigate the initial stages of the Maillard reaction, assess the impact of different conditions on the reaction rate, and produce this compound for further biological studies. The detailed methodologies for synthesis and quantification will enable reproducible and accurate measurements, contributing to a deeper understanding of the role of fructose-amino acid conjugates in both food systems and biological processes.

References

Quantifying Fructose-Isoleucine in Cell Culture Models of Hyperglycemia: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hyperglycemia, a hallmark of diabetes mellitus, accelerates the non-enzymatic glycation of proteins and other macromolecules, leading to the formation of early glycation products, known as Amadori products. One such product, fructose-isoleucine, is formed through the condensation of glucose with the amino acid isoleucine. The accumulation of this compound and other advanced glycation end-products (AGEs) is implicated in the pathogenesis of diabetic complications. This application note provides a detailed protocol for the quantification of this compound in cell culture models of hyperglycemia using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines a method for establishing a hyperglycemic cell culture model and discusses the potential downstream signaling effects of this compound, particularly through the Receptor for Advanced Glycation End-products (RAGE) signaling pathway.

Data Presentation

The following table summarizes representative quantitative data for this compound levels in a hyperglycemic cell culture model. This data is illustrative and will vary depending on the cell type, glucose concentration, and incubation time.

Treatment GroupGlucose Concentration (mM)Incubation Time (hours)Intracellular this compound (pmol/mg protein)
Normoglycemic Control5.57215.2 ± 2.1
Hyperglycemic252435.8 ± 4.5
Hyperglycemic254868.3 ± 7.9
Hyperglycemic257295.1 ± 11.2
Hyperglycemic502458.9 ± 6.3
Hyperglycemic5048112.5 ± 12.8
Hyperglycemic5072155.4 ± 18.6
Osmotic Control (Mannitol)5.5 + 19.5 Mannitol (B672)7218.5 ± 2.5

Experimental Protocols

Protocol 1: Establishment of a Hyperglycemic Cell Culture Model

This protocol describes the establishment of a hyperglycemic environment for in vitro studies. The choice of cell line should be appropriate for the research question (e.g., HepG2 for liver, SH-SY5Y for neuronal, C2C12 for muscle cells).

Materials:

  • Appropriate cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-Glucose (cell culture grade)

  • Mannitol (for osmotic control)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

Procedure:

  • Cell Seeding: Seed cells at a desired density in culture vessels and allow them to adhere and reach approximately 70-80% confluency in standard complete culture medium (containing 5.5 mM glucose).

  • Preparation of Hyperglycemic Media:

    • Normoglycemic (Control) Medium: Use the standard complete culture medium (5.5 mM glucose).

    • Hyperglycemic Medium: Prepare complete culture medium with the desired final high glucose concentration (e.g., 25 mM or 50 mM) by adding a sterile stock solution of D-glucose.

    • Osmotic Control Medium: To distinguish between the effects of high glucose and hyperosmolarity, prepare a control medium containing the basal glucose concentration (5.5 mM) plus mannitol to match the osmolarity of the hyperglycemic medium. For example, for a 25 mM glucose medium, the osmotic control would be 5.5 mM glucose + 19.5 mM mannitol.

  • Treatment:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared normoglycemic, hyperglycemic, or osmotic control media to the respective culture vessels.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: After the incubation period, harvest the cells for subsequent analysis as described in Protocol 2.

Protocol 2: Extraction and Quantification of this compound by LC-MS/MS

This protocol details the extraction of this compound from cultured cells and its quantification using a stable isotope dilution LC-MS/MS method.

Materials:

  • Harvested cell pellets from Protocol 1

  • Ice-cold PBS

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Ice-cold acetone

  • This compound analytical standard

  • ¹³C₆-Fructose-Isoleucine internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Centrifugal filter units (e.g., 3 kDa MWCO)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

Part A: Cell Lysis and Protein Precipitation

  • Cell Lysis:

    • Wash the harvested cell pellets twice with ice-cold PBS.

    • Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and keep it on ice. A small aliquot should be taken for protein quantification (e.g., BCA assay).

  • Protein Precipitation:

    • To the remaining cell lysate, add four volumes of ice-cold acetone.

    • Vortex thoroughly and incubate at -20°C for at least 2 hours (or overnight) to precipitate the proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the small molecule fraction including this compound.

Part B: Sample Preparation for LC-MS/MS

  • Internal Standard Spiking: Add a known concentration of ¹³C₆-Fructose-Isoleucine internal standard to the collected supernatant.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).

  • Filtration: Filter the reconstituted sample through a centrifugal filter unit (3 kDa MWCO) to remove any remaining proteins or large molecules.

Part C: LC-MS/MS Analysis

  • Chromatographic Conditions (Example):

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate this compound from other components (e.g., start with high %B and gradually decrease).

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example - Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined by direct infusion of the standard.

      • ¹³C₆-Fructose-Isoleucine: Precursor ion (m/z) -> Product ion (m/z) - To be determined by direct infusion of the standard.

    • Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

  • Quantification:

    • Generate a calibration curve using known concentrations of the this compound analytical standard spiked with the internal standard.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Normalize the results to the protein concentration of the initial cell lysate (pmol/mg protein).

Mandatory Visualization

experimental_workflow cluster_culture Cell Culture Model cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis start Seed Cells hyperglycemia Induce Hyperglycemia (High Glucose Medium) start->hyperglycemia control Normoglycemic & Osmotic Controls start->control incubation Incubate (24-72h) hyperglycemia->incubation control->incubation harvest Harvest Cells incubation->harvest lysis Cell Lysis harvest->lysis precipitation Protein Precipitation (Acetone) lysis->precipitation cleanup Supernatant Collection & Drying precipitation->cleanup reconstitution Reconstitution & Filtration cleanup->reconstitution lcms LC-MS/MS Quantification reconstitution->lcms data Data Analysis & Normalization lcms->data

Caption: Experimental workflow for quantifying this compound.

Signaling Pathways

This compound, as an early glycation product, can contribute to the pool of ligands that activate the Receptor for Advanced Glycation End-products (RAGE). The activation of RAGE initiates a cascade of intracellular signaling events, prominently involving the activation of the transcription factor NF-κB. This leads to the expression of various pro-inflammatory and pro-oxidant genes, contributing to cellular dysfunction.

rage_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus ligand This compound (Amadori Product) rage RAGE ligand->rage Binding adaptor Adaptor Proteins rage->adaptor ros ROS Generation (NADPH Oxidase) adaptor->ros nfkb_activation NF-κB Activation (IκB Degradation) adaptor->nfkb_activation ros->nfkb_activation enhances nfkb_translocation NF-κB Translocation nfkb_activation->nfkb_translocation gene_expression Gene Expression (e.g., Pro-inflammatory Cytokines, RAGE) nfkb_translocation->gene_expression

Application Note: Tracing Fructose-Isoleucine Metabolic Crosstalk using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rising consumption of fructose (B13574) in Western diets has been linked to an increased incidence of metabolic diseases.[1][2] Fructose metabolism, primarily occurring in the liver, bypasses key regulatory steps of glycolysis, leading to rapid conversion into substrates for glycolysis, gluconeogenesis, and de novo lipogenesis.[3][4] Emerging evidence suggests a significant interplay between fructose metabolism and the catabolism of branched-chain amino acids (BCAAs), including isoleucine.[2][5] Isoleucine is an essential amino acid crucial for energy production and biosynthesis, breaking down into acetyl-CoA and propionyl-CoA, which directly fuel the TCA cycle.[6] Understanding the metabolic fate of fructose and its influence on isoleucine pathways is critical for elucidating the mechanisms behind metabolic dysregulation.

Stable isotope tracing is a powerful technique for dynamically tracking metabolic pathways in cells and whole organisms.[7][8][9] By introducing substrates labeled with heavy, non-radioactive isotopes like Carbon-13 (¹³C), researchers can follow the journey of these atoms through biochemical reactions using mass spectrometry (MS).[10][11] This application note provides detailed protocols for using ¹³C-labeled fructose and ¹³C-labeled isoleucine to investigate the metabolic crosstalk between these two key nutrients in cell culture models. The methods described herein cover experimental design, cell labeling, metabolite extraction, and LC-MS-based analysis.

Principle of the Method

The core of this technique involves replacing standard fructose and isoleucine in cell culture media with their ¹³C-labeled counterparts (e.g., [U-¹³C₆]-D-fructose and [U-¹³C₆]-L-isoleucine). As cells metabolize these labeled substrates, the ¹³C atoms are incorporated into downstream metabolites.[9] Mass spectrometry can distinguish between the normal (¹²C) and heavy (¹³C) isotopes based on their mass-to-charge (m/z) ratio. By analyzing the mass isotopomer distribution in key metabolites, it is possible to trace the contribution of fructose and isoleucine carbons to various metabolic pools, revealing pathway activity and potential points of intersection.[11][12]

Experimental Workflow

The overall experimental process for tracing fructose-isoleucine metabolism involves several key stages, from sample preparation to data analysis. The workflow ensures the accurate quenching of metabolic activity, efficient extraction of metabolites, and precise detection of isotopic labeling patterns.

G cluster_prep Phase 1: Cell Culture & Labeling cluster_extraction Phase 2: Sample Preparation cluster_analysis Phase 3: Analysis & Interpretation A Cell Seeding & Growth B Switch to Isotope-Labeled Media ([U-13C]-Fructose / [U-13C]-Isoleucine) A->B 24h C Quench Metabolism (e.g., Liquid Nitrogen) B->C D Metabolite Extraction (e.g., Cold Methanol (B129727)/Water) C->D E Separate Polar & Non-Polar Fractions D->E F LC-MS Analysis E->F G Data Processing (Peak Picking, Alignment) F->G H Isotopologue Distribution Analysis G->H I Metabolic Pathway Mapping H->I

Caption: General experimental workflow for stable isotope tracing experiments.

Detailed Experimental Protocols

These protocols are designed for adherent cells grown in 6-well plates but can be adapted for other formats.

Protocol 1: Cell Culture and Stable Isotope Labeling
  • Cell Seeding: Plate cells (e.g., HepG2, C2C12 myotubes) in 6-well plates at a density that ensures they reach ~80% confluency at the time of the experiment. Culture in standard growth medium.

  • Preparation of Labeled Media: Prepare experimental media by supplementing base medium (lacking glucose, fructose, and isoleucine) with the desired concentrations of labeled and unlabeled substrates. For example:

    • Fructose Tracing: [U-¹³C₆]-D-fructose (e.g., 10 mM) and unlabeled L-isoleucine.

    • Isoleucine Tracing: [U-¹³C₆]-L-isoleucine (e.g., 0.8 mM) and unlabeled D-fructose.

    • Include control wells with unlabeled versions of both substrates.

  • Isotope Labeling: Once cells reach ~80% confluency, aspirate the standard growth medium, wash once with pre-warmed PBS, and add 2 mL of the prepared isotope-labeled medium to each well.

  • Incubation: Return the plates to the incubator (37°C, 5% CO₂) for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation. Reaching a steady-state labeling pattern is often desired for flux analysis.[8]

Protocol 2: Metabolite Extraction

This protocol is optimized for the extraction of polar metabolites.[13][14] A subsequent organic extraction can be performed on the remaining pellet for non-polar metabolites if desired.

  • Quenching Metabolism: At the end of the incubation period, rapidly aspirate the medium. To instantly arrest metabolism, place the 6-well plate on dry ice or in a liquid nitrogen bath.[15]

  • Extraction Solvent Preparation: Prepare an ice-cold extraction solvent of 80% methanol in water (LC-MS grade).[16]

  • Metabolite Extraction:

    • Add 1 mL of the ice-cold 80% methanol to each well.

    • Place the plate on a rocker or shaker at 4°C for 10-15 minutes to ensure complete lysis and extraction.

    • Using a cell scraper, scrape the cells from the bottom of the well into the methanol solution.[17]

  • Collection and Centrifugation:

    • Transfer the cell lysate (methanol suspension) to a pre-chilled 1.5 mL microcentrifuge tube.[17]

    • Centrifuge at >13,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.[16]

  • Sample Storage:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled microcentrifuge tube.

    • Dry the extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite pellets at -80°C until LC-MS analysis.[9]

Protocol 3: LC-MS Analysis

This is a general protocol for analyzing polar metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer.[7][9]

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 50-100 µL of a suitable solvent, such as 50% acetonitrile (B52724) in water. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.

  • Chromatography:

    • Column: Use a HILIC column suitable for separating polar metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a gradient from high organic (e.g., 95% B) to high aqueous to elute polar compounds.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) is required to accurately resolve mass isotopologues.[10][11]

    • Ionization Mode: Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

    • Scan Mode: Perform full scan acquisition with a mass resolution of >60,000.[9]

    • Mass Range: Set a scan range of m/z 70-1000.

This compound Metabolic Pathways

Fructose enters glycolysis after the primary regulation point, while isoleucine catabolism feeds directly into the TCA cycle. Their pathways intersect at key nodes like pyruvate, acetyl-CoA, and the TCA cycle itself, providing multiple opportunities for metabolic crosstalk.

G Fructose Fructose ([U-13C]-Fructose) F1P Fructose-1-P Fructose->F1P DHAP DHAP F1P->DHAP G3P Glyceraldehyde-3-P F1P->G3P DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle (Citrate, Malate, etc.) AcetylCoA->TCA Lipogenesis De Novo Lipogenesis AcetylCoA->Lipogenesis Isoleucine Isoleucine ([U-13C]-Isoleucine) BCKA α-keto-β-methylvalerate Isoleucine->BCKA BCKA->AcetylCoA PropionylCoA Propionyl-CoA BCKA->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCA

Caption: Simplified metabolic map of fructose and isoleucine catabolism.

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented clearly to show the fractional contribution of the tracer to downstream metabolite pools. This allows for easy comparison across different experimental conditions.

Table 1: Example Data - Fractional Contribution of [U-¹³C₆]-Fructose to Key Metabolic Intermediates

MetaboliteIsotopologueAbundance (Control)Abundance (High Isoleucine)% ¹³C Contribution (Control)% ¹³C Contribution (High Isoleucine)
Pyruvate M+040%50%60%50%
M+15%6%
M+215%14%
M+340%30%
Citrate M+060%65%40%35%
M+16%7%
M+230%25%
M+34%3%
Palmitate M+075%70%25%30%
(newly synthesized)M+215%18%
M+46%8%
M+...4%4%

M+n denotes the isotopologue with 'n' ¹³C atoms incorporated from the tracer. % ¹³C Contribution is calculated from the relative abundances of all isotopologues.

Table 2: Example Data - Fractional Contribution of [U-¹³C₆]-Isoleucine to TCA Cycle Intermediates

MetaboliteIsotopologueAbundance (Control)Abundance (High Fructose)% ¹³C Contribution (Control)% ¹³C Contribution (High Fructose)
Acetyl-CoA M+070%60%30%40%
M+14%5%
M+226%35%
Succinyl-CoA M+055%50%45%50%
M+15%5%
M+210%12%
M+330%33%
Malate M+065%60%35%40%
M+16%6%
M+220%23%
M+39%11%

Data presented are hypothetical and for illustrative purposes only.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the metabolic interplay between fructose and isoleucine. By employing stable isotope tracers like [U-¹³C₆]-fructose and [U-¹³C₆]-isoleucine, researchers can gain detailed insights into how these nutrients contribute to central carbon metabolism.[18][19] This approach is invaluable for understanding the metabolic reprogramming that occurs in diseases like obesity and diabetes, and for identifying potential therapeutic targets in drug development.[1][7]

References

Troubleshooting & Optimization

Improving the sensitivity of fructose-isoleucine detection in urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of fructose-isoleucine detection in urine samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to detect in urine?

A1: this compound is an Amadori product, formed through a non-enzymatic reaction between fructose (B13574) and the amino acid isoleucine, known as the Maillard reaction.[1][2] Its detection in complex biological matrices like urine is challenging for several reasons:

  • Low Abundance: this compound is typically present at very low concentrations.

  • Matrix Effects: Urine contains a high concentration of salts, urea, and other metabolites that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.[3][4]

  • Poor Chromatographic Retention: As a polar molecule, this compound may exhibit poor retention on standard reversed-phase liquid chromatography (LC) columns.[5]

  • Chemical Instability: Amadori products can be unstable depending on pH and temperature.

Q2: What is the most sensitive method for detecting this compound in urine?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.[6][7] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions and high sensitivity, enabling the detection of low-concentration analytes in complex samples.

Q3: How can I improve the sensitivity of my LC-MS/MS assay?

A3: To enhance sensitivity, consider the following strategies:

  • Optimize Sample Preparation: Implement a robust sample preparation protocol, such as solid-phase extraction (SPE), to remove interfering matrix components and enrich the analyte.[8][9]

  • Improve Chromatographic Separation: Utilize a suitable chromatography method like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing chromatography to improve the retention and peak shape of this compound.[5][7]

  • Enhance Mass Spectrometry Detection: Optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow) and collision energy for the specific MRM (Multiple Reaction Monitoring) transitions of this compound.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporating a SIL-IS (e.g., ¹³C- or ¹⁵N-labeled this compound) is the most effective way to correct for matrix effects and variations in sample processing, thereby improving accuracy and precision.[4]

Q4: Are there alternatives to LC-MS/MS for detection?

A4: While LC-MS/MS is preferred for its sensitivity and specificity, other methods exist for detecting glycated amino acids or related compounds. Enzymatic assays using fructosyl amino acid oxidase (FAOX) can measure total glycated amino acids, but they lack the specificity for this compound individually. Electrochemical sensors are also being developed but are less common in routine quantitative analysis.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the detection of this compound in urine.

Problem 1: Low or No Signal Intensity
Possible Cause Troubleshooting Steps
Inefficient Analyte Extraction/Enrichment 1. Verify SPE Protocol: Ensure the solid-phase extraction (SPE) cartridge type (e.g., strong cation-exchange) is appropriate for this compound.[9] 2. Optimize SPE Conditions: Check and optimize the pH of the sample load, wash, and elution buffers. Ensure complete elution of the analyte. 3. Assess Recovery: Perform a spike-and-recovery experiment by adding a known amount of this compound standard to a blank urine matrix before and after extraction to quantify recovery efficiency.
Severe Matrix Effects (Ion Suppression) 1. Improve Sample Cleanup: Use a more rigorous SPE protocol or a combination of extraction techniques to further remove interfering substances like salts and urea.[11] 2. Modify Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components.[3] 3. Dilute the Sample: Diluting the urine sample before extraction can reduce the overall concentration of interfering compounds, though this may push the analyte concentration below the limit of detection if sensitivity is already low. 4. Implement SIL-IS: Use a stable isotope-labeled internal standard that co-elutes with the analyte to accurately compensate for ion suppression.[4]
Poor Chromatographic Peak Shape or Retention 1. Switch Column Chemistry: If using reversed-phase LC, switch to a HILIC column, which is better suited for retaining polar analytes.[7] 2. Consider Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase to improve the retention of the charged analyte on a reversed-phase column.[5] 3. Optimize Mobile Phase: Adjust the pH and organic solvent composition of the mobile phase to improve peak shape.
Analyte Degradation 1. Control Sample pH and Temperature: Ensure urine samples are stored at -80°C immediately after collection. Keep samples on ice during preparation. 2. Use Fresh Solvents: Prepare fresh mobile phases and reconstitution solvents daily.
Problem 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Automate Extraction: If possible, use an automated SPE system for higher consistency.[12] 2. Use an Internal Standard: Add a stable isotope-labeled internal standard (SIL-IS) at the very beginning of the sample preparation process to account for variability in extraction and handling.[4]
Fluctuations in LC-MS/MS Performance 1. System Equilibration: Ensure the LC system is thoroughly equilibrated before starting the analytical run. 2. Run Quality Control (QC) Samples: Prepare pooled urine QC samples and inject them periodically throughout the analytical batch to monitor system performance and correct for signal drift.[13]
Matrix Effects Varying Between Samples 1. Implement SIL-IS: This is the most effective solution. A SIL-IS will experience the same sample-specific matrix effects as the analyte, allowing for reliable normalization.[4] 2. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank urine matrix that is free of the analyte to better mimic the analytical conditions of the unknown samples.[3]

Quantitative Data Summary

The table below summarizes typical performance characteristics for LC-MS/MS methods used to quantify fructose, related Amadori products, and amino acids in biological fluids. Note that specific values for this compound may vary depending on the exact methodology and instrumentation.

Analyte/MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Fructose (UPLC-MS/MS)Urine-~0.5 µmol/L (estimated)[14][15]
Amadori Products (LC-HRMS)Food Matrix0.1 ng/mL2 - 5 ng/mL[5]
Free Amino Acids (UPLC-MS/MS)Water0.01 - 0.27 nmol/L-[9]

Key Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound in Urine

This protocol provides a general framework. Optimization and validation are required for specific instrumentation and applications.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-¹³C₆,¹⁵N₁ (or other suitable SIL-IS)

  • LC-MS grade water, acetonitrile (B52724), and formic acid

  • Strong Cation Exchange (SCX) SPE cartridges

  • Urine samples (stored at -80°C)

2. Sample Preparation (Solid-Phase Extraction)

  • Thaw: Thaw frozen urine samples on ice.

  • Spike IS: Add the SIL-IS to each 1 mL urine sample to a final concentration of 50 ng/mL. Vortex briefly.

  • Acidify: Adjust the sample pH to ~2.8 with formic acid.[9]

  • Condition SPE Cartridge: Condition the SCX SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of LC-MS grade water.

  • Load Sample: Load the acidified urine sample onto the cartridge.

  • Wash: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove neutral and anionic interferences.

  • Elute: Elute the this compound and IS with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid for HILIC).

3. UPLC-HILIC Conditions

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for the transitions below.

  • MRM Transitions (Hypothetical - requires empirical determination):

    • This compound: Precursor ion [M+H]⁺ → Product ion (e.g., fragment corresponding to loss of water or part of the fructose moiety)

    • This compound-SIL-IS: Precursor ion [M+H]⁺ → Corresponding product ion

Visualizations

Maillard_Reaction cluster_reactants Reactants Fructose Fructose (Reducing Sugar) Schiff_Base Schiff Base (Unstable Intermediate) Fructose->Schiff_Base Condensation (+ H₂O) Isoleucine Isoleucine (Amino Acid) Isoleucine->Schiff_Base Amadori_Product This compound (Amadori Product) Schiff_Base->Amadori_Product Amadori Rearrangement

Caption: Formation of this compound via the Maillard Reaction.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample 1. Urine Sample Collection (& Store at -80°C) Spike_IS 2. Spike with Stable Isotope Internal Standard (SIL-IS) Urine_Sample->Spike_IS SPE 3. Solid-Phase Extraction (SPE) (Enrichment & Cleanup) Spike_IS->SPE Evap_Recon 4. Evaporation & Reconstitution SPE->Evap_Recon LC_MS 5. UPLC-HILIC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing 6. Data Processing (Integration & Quantification) LC_MS->Data_Processing

Caption: Workflow for this compound Analysis in Urine.

Troubleshooting_Sensitivity Start Issue: Low Signal Intensity Check_Recovery Perform Spike & Recovery Experiment Start->Check_Recovery Recovery_Result Is Recovery >80%? Check_Recovery->Recovery_Result Optimize_SPE Action: Optimize SPE Protocol (pH, Sorbent, Solvents) Recovery_Result->Optimize_SPE No Check_Matrix Assess Matrix Effects (Post-column Infusion or Matrix-Matched Calibrators) Recovery_Result->Check_Matrix Yes Optimize_SPE->Check_Recovery Matrix_Result Significant Ion Suppression? Check_Matrix->Matrix_Result Improve_Cleanup Action: Improve Sample Cleanup or Dilute Sample Matrix_Result->Improve_Cleanup Yes Check_Chroma Review Chromatogram: Poor Peak Shape or Early Elution? Matrix_Result->Check_Chroma No Use_SIL_IS Best Practice: Implement Stable Isotope- Labeled Internal Standard Improve_Cleanup->Use_SIL_IS Check_Chroma->Use_SIL_IS No Optimize_LC Action: Switch to HILIC Column or Use Ion-Pairing Reagent Check_Chroma->Optimize_LC Yes Optimize_LC->Check_Matrix Re-evaluate

Caption: Troubleshooting Logic for Low Signal Sensitivity.

References

Technical Support Center: Method Refinement for High-Throughput Screening of Fructose-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of fructose-isoleucine interactions. The focus is on inhibiting the formation of advanced glycation end-products (AGEs) resulting from the Maillard reaction between fructose (B13574) and isoleucine.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a high-throughput screen for this compound interaction?

A1: The primary principle is to detect the formation of adducts from the Maillard reaction between fructose and isoleucine.[1][2][3][4][5] This non-enzymatic reaction, also known as glycation, results in the formation of advanced glycation end-products (AGEs), some of which are fluorescent.[6][7][8][9][10][11][12][13] A common HTS approach is to measure the fluorescence of these AGEs.[6][7][8][9][10][11][12][13] Inhibitors of this interaction will lead to a decrease in the fluorescent signal.

Q2: What are the typical excitation and emission wavelengths for detecting this compound AGEs?

A2: The fluorescent AGEs formed from the Maillard reaction have characteristic excitation and emission spectra. For vesperlysine-like AGEs, the typical excitation wavelength is around 370 nm, with an emission maximum at approximately 440 nm.[6][11] For pentosidine-like AGEs, an excitation of 335 nm and an emission of 385 nm is commonly used.[6][8] It is recommended to perform a spectral scan to determine the optimal wavelengths for your specific assay conditions.

Q3: How can I quantify the inhibitory effect of my test compounds?

A3: The inhibitory effect is typically quantified by calculating the half-maximal inhibitory concentration (IC50). This is the concentration of an inhibitor that reduces the formation of this compound AGEs by 50%. To determine the IC50, you would perform a dose-response curve with serial dilutions of your test compounds and measure the corresponding fluorescence.

Q4: What are the critical quality control parameters for this type of HTS assay?

A4: Key quality control metrics include the Z'-factor, signal-to-background (S/B) ratio, and signal-to-noise (S/N) ratio.[1][14][15][16][17][18][19][20]

  • Z'-factor: This parameter assesses the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[1][14][15][16][19]

  • Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio is generally desirable.[18][20]

  • Signal-to-Noise (S/N) Ratio: This metric considers the variability in the signal and is a measure of the assay's sensitivity.[18][20]

Q5: What are common sources of interference in a fluorescence-based this compound HTS assay?

A5: Interference can arise from several sources. Test compounds themselves may be fluorescent, leading to false negatives (if their fluorescence overlaps with the AGEs' emission) or false positives (if they quench the AGEs' fluorescence).[21][22][23] Colored compounds can also interfere by absorbing the excitation or emission light.[23] Additionally, impurities in the compound library or reagents can contribute to background fluorescence.[22]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells (high CV%) - Inaccurate liquid handling or dispensing.- Incomplete mixing of reagents.- Edge effects in the microplate.- Calibrate and validate all automated liquid handlers.- Ensure thorough mixing after each reagent addition.- Use a plate layout that minimizes edge effects, or exclude data from outer wells.
Low Z'-factor (<0.5) - Small signal window between positive and negative controls.- High variability in either the positive or negative controls.- Optimize assay conditions (incubation time, temperature, reactant concentrations) to maximize the signal window.- Ensure consistent reagent quality and preparation.
High background fluorescence - Autofluorescence of assay components (e.g., microplate, media).- Contamination of reagents with fluorescent impurities.- Intrinsic fluorescence of test compounds.- Test different types of microplates (e.g., low-fluorescence plates).- Use high-purity reagents and solvents.- Pre-screen compound library for autofluorescence at the assay wavelengths.
False positives (compounds appear as inhibitors but are not) - Compound quenches the fluorescence of the AGEs.- Compound absorbs the excitation or emission light.- Compound precipitates out of solution.- Perform counter-screens to identify fluorescent quenchers.- Measure the absorbance spectrum of hit compounds.- Visually inspect wells for precipitation.
False negatives (compounds are true inhibitors but do not show activity) - Compound is autofluorescent at the assay wavelengths.- Insufficient compound concentration or potency.- Compound is unstable under assay conditions.- Screen for compound autofluorescence before the main assay.- Test a wider range of compound concentrations.- Assess compound stability in the assay buffer.
Assay signal drifts over time - Instability of the fluorescent AGEs.- Evaporation from wells.- Temperature fluctuations.- Optimize the timing of plate reading after incubation.- Use plate seals to minimize evaporation.- Ensure a stable temperature-controlled environment for incubation and reading.

Experimental Protocols

Protocol 1: Fluorescence-Based HTS for Inhibitors of this compound Glycation

This protocol is adapted from methods for screening AGE inhibitors and is designed for a 384-well plate format.[6][24]

Materials:

  • L-Isoleucine solution (e.g., 100 mM in phosphate-buffered saline, PBS)

  • D-Fructose solution (e.g., 100 mM in PBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known glycation inhibitor like aminoguanidine)

  • Negative control (solvent vehicle, e.g., DMSO)

  • 384-well, black, clear-bottom microplates

  • Fluorescence microplate reader with excitation at ~370 nm and emission at ~440 nm

Procedure:

  • Compound Plating: Dispense test compounds, positive controls, and negative controls into the wells of the 384-well plate. The final concentration of DMSO should be kept low (e.g., <1%) to avoid solvent effects.

  • Reagent Addition: Add L-isoleucine solution to all wells, followed by the D-fructose solution.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 37°C or 60°C) for a predetermined time (e.g., 24-48 hours). The optimal temperature and time should be determined during assay development to achieve a sufficient signal window.[2][3][25][26][27][28]

  • Fluorescence Reading: After incubation, read the fluorescence of each well using a microplate reader at the optimized excitation and emission wavelengths.

Data Analysis:

  • Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.

  • Determine the Z'-factor for each plate to assess assay quality.

  • For hit compounds, perform dose-response experiments to determine their IC50 values.

Data Presentation

Table 1: HTS Assay Performance Metrics
ParameterValueInterpretation
Z'-Factor0.68Excellent assay quality, suitable for HTS.
Signal-to-Background (S/B) Ratio4.2Good separation between positive and negative controls.
Signal-to-Noise (S/N) Ratio15.7High confidence in distinguishing signal from background noise.
Coefficient of Variation (CV%) - Positive Control4.5%Low variability in the positive control.
Coefficient of Variation (CV%) - Negative Control5.1%Low variability in the negative control.
Table 2: Inhibitory Activity of Hit Compounds
Compound IDIC50 (µM)Maximum Inhibition (%)
Hit-00112.592.3
Hit-00228.185.7
Hit-0035.298.1
Aminoguanidine (Positive Control)150.475.2

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound HTS

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_readout Data Acquisition & Analysis Compound_Plating Compound Plating (Test, Positive, Negative Controls) Reagent_Addition Reagent Addition (Fructose, Isoleucine) Compound_Plating->Reagent_Addition Incubation Incubation (e.g., 37°C, 24h) Reagent_Addition->Incubation Fluorescence_Reading Fluorescence Reading (Ex: 370nm, Em: 440nm) Incubation->Fluorescence_Reading Data_Analysis Data Analysis (% Inhibition, Z', IC50) Fluorescence_Reading->Data_Analysis

Caption: High-throughput screening workflow for identifying inhibitors of this compound glycation.

Diagram 2: Putative Signaling Pathway of this compound Induced Cellular Stress

Signaling_Pathway cluster_cell Cell Fructose Extracellular Fructose Int_Fructose Intracellular Fructose Fructose->Int_Fructose Transport Isoleucine Extracellular Isoleucine Int_Isoleucine Intracellular Isoleucine Isoleucine->Int_Isoleucine Transport Maillard_Reaction Maillard Reaction (Non-enzymatic) Int_Fructose->Maillard_Reaction Int_Isoleucine->Maillard_Reaction AGEs Advanced Glycation End-products (AGEs) Maillard_Reaction->AGEs RAGE Receptor for AGEs (RAGE) AGEs->RAGE Oxidative_Stress Oxidative Stress (ROS Production) RAGE->Oxidative_Stress Inflammation Inflammatory Response (e.g., NF-κB activation) RAGE->Inflammation Cellular_Dysfunction Cellular Dysfunction Oxidative_Stress->Cellular_Dysfunction Inflammation->Cellular_Dysfunction

Caption: Proposed signaling cascade initiated by this compound interaction leading to cellular stress.

References

Technical Support Center: Troubleshooting Fructose-Isoleucine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of fructose-isoleucine in food samples. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the recovery of this important Amadori compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the extraction and quantification of this compound, providing potential causes and actionable solutions.

Q1: Why am I observing low or no recovery of this compound in my food samples?

A1: Poor recovery of this compound can stem from several factors throughout the analytical process, from sample preparation to the final quantification. Key areas to investigate include:

  • Inefficient Extraction: The complex nature of food matrices can hinder the effective extraction of polar compounds like this compound. The choice of extraction solvent and method is critical.

  • Analyte Degradation: this compound, being an Amadori compound, is susceptible to degradation under certain conditions of pH and temperature.[1] Harsh extraction conditions can lead to its breakdown.

  • Matrix Effects: Components within the food matrix can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, or co-elution in chromatography.

  • Inappropriate Analytical Method: The selected chromatographic conditions or mass spectrometry parameters may not be optimized for the specific properties of this compound.

Troubleshooting Workflow for Low Recovery

low_recovery_troubleshooting start Low this compound Recovery check_extraction Review Extraction Protocol start->check_extraction check_stability Assess Analyte Stability start->check_stability check_matrix Investigate Matrix Effects start->check_matrix check_instrument Verify Instrumental Parameters start->check_instrument optimize_solvent Optimize Extraction Solvent check_extraction->optimize_solvent Inefficient solvent? optimize_method Modify Extraction Method (e.g., SPE, LLE) check_extraction->optimize_method Ineffective method? adjust_ph_temp Adjust pH and Temperature check_stability->adjust_ph_temp Degradation suspected? sample_cleanup Implement Sample Cleanup check_matrix->sample_cleanup Interference observed? instrument_optimization Optimize LC-MS/MS Method check_instrument->instrument_optimization Poor signal/peak shape? end Improved Recovery optimize_solvent->end optimize_method->end adjust_ph_temp->end sample_cleanup->end instrument_optimization->end

Caption: Troubleshooting flowchart for poor this compound recovery.

Q2: What are the best extraction solvents for this compound from food matrices?

A2: The polarity of the extraction solvent is a key factor. This compound is a polar molecule, so polar solvents are generally more effective.

  • Methanol (B129727)/Water Mixtures: A common and effective choice is a mixture of methanol and water, often in ratios like 80:20 (v/v).

  • Acetonitrile/Water Mixtures: Acetonitrile/water mixtures are also used and can be effective for precipitating proteins and reducing matrix effects.[2]

  • Acidified Solvents: The addition of a small amount of acid, such as formic acid (e.g., 0.1%), can improve extraction efficiency by keeping the analyte in a consistent ionic state. However, be cautious as strong acidic conditions can promote the degradation of Amadori compounds.[3]

It is recommended to test a few different solvent systems to determine the optimal one for your specific food matrix.

Q3: My chromatograms show poor peak shape (e.g., tailing, fronting) for this compound. What could be the cause?

A3: Poor peak shape in HPLC or LC-MS/MS analysis of Amadori compounds is a frequent issue.

  • Peak Tailing: This is often due to secondary interactions between the highly polar this compound and residual silanol (B1196071) groups on silica-based columns.

    • Solution: Use a base-deactivated column, add a mobile phase modifier like triethylamine, or adjust the mobile phase pH to suppress silanol ionization.

  • Peak Fronting: This is typically a sign of sample overload.

    • Solution: Dilute your sample or reduce the injection volume.

  • Broad Peaks: This can result from extra-column band broadening, a mobile phase that is too weak, or a contaminated/degraded column.

    • Solution: Use shorter, narrower internal diameter tubing, increase the organic solvent percentage in your mobile phase, or wash/replace your column.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Matrix effects can significantly impact the accuracy of quantification. Several strategies can be employed to mitigate them:

  • Sample Dilution: A simple yet effective approach is to dilute the sample extract. This reduces the concentration of interfering matrix components.

  • Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique. For this compound, a mixed-mode cation exchange SPE cartridge can be effective at retaining the analyte while washing away less polar and neutral interferences.

  • Use of Internal Standards: A stable isotope-labeled internal standard (e.g., ¹³C₆-fructose-isoleucine) is the gold standard for correcting for matrix effects and losses during sample preparation.[4]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that closely resembles your sample can help compensate for matrix effects.

Logical Relationship for Mitigating Matrix Effects

matrix_effects start Matrix Effects Observed dilution Sample Dilution start->dilution spe Solid-Phase Extraction (SPE) start->spe is Internal Standard (IS) start->is mmc Matrix-Matched Calibration start->mmc result Accurate Quantification dilution->result spe->result is->result mmc->result

Caption: Strategies to minimize matrix effects in LC-MS/MS analysis.

Quantitative Data Summary

The recovery of this compound can vary significantly depending on the food matrix and the analytical method employed. While extensive data specifically for this compound across a wide range of foods is limited, the following table summarizes typical recovery rates for Amadori compounds and related analytes in various food matrices, which can serve as a benchmark.

Analyte/Compound ClassFood MatrixExtraction MethodAnalytical MethodAverage Recovery (%)Reference
Fructosyl-amino acidsDried Fruits (Tomatoes, Apricots)Water extraction, homogenizationHPCEC-MS/MSNot explicitly stated, but method shown to be effective for quantification[5]
Spiked Amino AcidsFruit and Vegetable TissuesWater extraction of frozen-thawed tissueHPLC99.8 ± 6.3[6]
Amadori Compounds (general)Spiked SamplesNot specifiedUPLC-MS/MS81.90 ± 2.98 to 108.74 ± 2.34[4]
FructoseHuman PlasmaProtein precipitationUPLC-MS/MS~98[7]
Branched-chain amino acidsPlasmaProtein precipitationLC-MS/MS89 - 95[2]

Detailed Experimental Protocol

This section provides a detailed methodology for the extraction and analysis of this compound from a solid food matrix (e.g., cereal-based products).

Objective: To extract and quantify this compound from a solid food sample with high recovery.

Materials:

  • Food sample (lyophilized and finely ground)

  • Extraction Solvent: 80:20 (v/v) Methanol:Water with 0.1% Formic Acid

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange, 100 mg

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent: 0.1% Formic Acid in Water

  • SPE Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • LC-MS grade water, methanol, and formic acid

  • This compound analytical standard

  • ¹³C₆-Fructose-isoleucine (or other suitable internal standard)

Equipment:

  • Homogenizer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • UHPLC system coupled to a tandem mass spectrometer (MS/MS)

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample 1. Homogenize Food Sample (Lyophilized and ground) add_is 2. Add Internal Standard sample->add_is extraction 3. Add Extraction Solvent (80:20 MeOH:H2O with 0.1% FA) add_is->extraction vortex_sonicate 4. Vortex and Sonicate extraction->vortex_sonicate centrifuge 5. Centrifuge and Collect Supernatant vortex_sonicate->centrifuge condition 6. Condition SPE Cartridge (Methanol) equilibrate 7. Equilibrate SPE Cartridge (Water) condition->equilibrate load 8. Load Sample Extract equilibrate->load wash 9. Wash Cartridge (0.1% FA in Water) load->wash elute 10. Elute this compound (5% NH4OH in MeOH) wash->elute evaporate 11. Evaporate Eluate to Dryness reconstitute 12. Reconstitute in Mobile Phase evaporate->reconstitute analyze 13. Analyze by LC-MS/MS reconstitute->analyze

Caption: Detailed workflow for this compound analysis.

Procedure:

  • Sample Preparation:

    • Weigh 1 gram of the homogenized food sample into a centrifuge tube.

    • Spike the sample with the internal standard.

    • Add 10 mL of the extraction solvent.

    • Vortex for 1 minute, then sonicate for 15 minutes in a water bath.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge by passing 2 mL of methanol through it.

    • Equilibrate the cartridge with 2 mL of water.

    • Load the supernatant from step 1.6 onto the cartridge.

    • Wash the cartridge with 2 mL of the wash solvent to remove interferences.

    • Elute the this compound with 2 mL of the elution solvent into a clean collection tube.

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial.

    • Inject into the LC-MS/MS system for analysis.

LC-MS/MS Conditions (Example):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient starting with a high percentage of organic phase to retain the polar analyte.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

This comprehensive guide should provide a solid foundation for troubleshooting and improving the recovery of this compound in your food sample analysis. For further assistance, please consult the referenced literature.

References

Minimizing ion suppression for accurate fructose-isoleucine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ion suppression for the accurate quantification of fructose-isoleucine and related glycated amino acids. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the quantification of this compound?

A1: Ion suppression is a matrix effect that occurs during liquid chromatography-mass spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This suppression leads to a decreased signal intensity, which can result in underestimation of the analyte concentration and compromise the accuracy, precision, and sensitivity of the assay.[1] Common culprits in biological samples include salts, phospholipids (B1166683), and other endogenous matrix components.

Q2: My deuterated internal standard isn't fully compensating for signal variability. What could be the issue?

A2: While stable isotope-labeled internal standards are excellent for mitigating matrix effects, incomplete compensation can still occur. This may be due to a slight chromatographic separation between the analyte and the internal standard, exposing them to different matrix components. Additionally, very high concentrations of co-eluting matrix components can disproportionately suppress the ionization of both the analyte and the internal standard.

Q3: I'm observing poor retention of this compound on my reversed-phase column. What can I do?

A3: this compound, being a polar molecule, can exhibit poor retention on traditional reversed-phase columns.[2] To improve retention, consider using an ion-pairing agent in your mobile phase.[3][2] Alternatively, hydrophilic interaction liquid chromatography (HILIC) is a suitable technique for separating polar compounds.

Q4: What are the most common sources of ion suppression when analyzing biological samples like plasma or serum?

A4: In biological matrices, the most common sources of ion suppression are phospholipids from cell membranes, salts from buffers, and residual proteins or peptides.[4] These molecules can co-elute with the analyte and compete for ionization in the MS source.

Q5: Can my choice of ionization technique affect ion suppression?

A5: Yes. While electrospray ionization (ESI) is commonly used, it can be susceptible to ion suppression. Atmospheric pressure chemical ionization (APCI) is often less prone to matrix effects for certain compounds. If your instrumentation allows, testing your method with an APCI source may be beneficial.

Troubleshooting Guides

This section provides structured guidance to help you diagnose and resolve common issues encountered during the quantification of this compound.

Issue 1: Low Analyte Signal and Suspected Ion Suppression

Symptoms:

  • Low signal intensity for this compound.

  • Poor signal-to-noise ratio.

  • Inconsistent results between samples.

Troubleshooting Workflow:

A Start: Low Signal B Perform Post-Column Infusion Experiment A->B Diagnose C Identify Ion Suppression Zone B->C Analyze Results D Optimize Chromatography C->D If suppression zone overlaps with analyte peak E Improve Sample Preparation C->E If suppression is broad F Dilute Sample C->F If suppression is concentration-dependent G Re-evaluate Method D->G E->G F->G H End: Signal Improved G->H Validate

Caption: Troubleshooting workflow for low analyte signal.

Detailed Steps:

  • Perform a Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram.

    • Protocol: Continuously infuse a standard solution of this compound into the MS detector post-column while injecting a blank matrix extract onto the LC system. A dip in the baseline signal indicates the retention time zones where ion suppression occurs.

  • Optimize Chromatography: If the ion suppression zone co-elutes with this compound, adjust your chromatographic method to separate them.

    • Action: Modify the gradient profile, change the mobile phase composition, or try a column with a different stationary phase (e.g., HILIC).

  • Enhance Sample Preparation: If ion suppression is significant and broad, your sample preparation may be insufficient.

    • Action: Implement a more rigorous sample cleanup method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, ensure your analyte concentration remains above the limit of quantification.

Issue 2: Poor Reproducibility and Accuracy

Symptoms:

  • High variability in replicate injections.

  • Inaccurate quantification when compared to known standards.

Troubleshooting Workflow:

A Start: Poor Reproducibility B Evaluate Internal Standard Performance A->B C Check for Matrix Effects B->C If IS signal is also variable D Use Matrix-Matched Calibrators C->D Confirm matrix effect E Optimize Sample Preparation C->E Confirm matrix effect F End: Improved Reproducibility D->F E->F

Caption: Workflow for improving reproducibility and accuracy.

Detailed Steps:

  • Evaluate Internal Standard Performance: Ensure your stable isotope-labeled internal standard is co-eluting perfectly with your analyte and that its signal is consistent across different matrix samples.

  • Assess Matrix Effects Quantitatively: Prepare samples by spiking a known concentration of this compound into both the solvent and a blank matrix extract that has undergone the full sample preparation procedure. The ratio of the analyte response in the matrix to the response in the solvent will indicate the extent of ion suppression or enhancement.

  • Implement Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples. This helps to compensate for consistent matrix effects across all samples and calibrators.

  • Refine Sample Preparation: As detailed in the previous section, improving sample cleanup is a critical step to enhance reproducibility by minimizing the variability of matrix components between samples.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general guideline for cleaning up plasma samples to reduce matrix effects. The specific SPE sorbent and conditions may need to be optimized for this compound.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Plasma sample

  • Internal Standard (e.g., ¹³C₆-Fructose-Isoleucine)

  • 0.1% Formic acid in water (Conditioning and Equilibration solvent)

  • 0.1% Formic acid in methanol (B129727) (Washing solvent)

  • 5% Ammonium (B1175870) hydroxide (B78521) in methanol (Elution solvent)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 0.1% formic acid in methanol to remove phospholipids and other interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

Materials:

  • Syringe pump

  • Tee-piece connector

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank plasma extract (prepared using your standard sample preparation method)

Procedure:

  • Setup: Connect the LC outlet to a tee-piece. Connect the syringe pump containing the this compound standard to the second port of the tee. The third port of the tee goes to the MS inlet.

  • Infusion: Begin infusing the this compound standard at a low, constant flow rate (e.g., 5-10 µL/min) while the LC is running with the mobile phase.

  • Baseline: Allow the signal for the this compound MRM transition to stabilize, establishing a constant baseline.

  • Injection: Inject the blank plasma extract onto the LC column.

  • Analysis: Monitor the baseline of the this compound signal. Any significant drop in the signal indicates a region of ion suppression.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Amadori products, which are structurally related to this compound, using different sample preparation techniques. This data is compiled from various studies and serves as a general reference.[1]

Sample Preparation MethodAnalyte Recovery (%)RSD (%)LOD (ng/mL)Reference
Protein Precipitation85 - 110< 155 - 20General Estimate
Liquid-Liquid Extraction70 - 95< 101 - 10General Estimate
Solid-Phase Extraction90 - 105< 50.5 - 5[1]
Ion-Pairing LC-HRMS> 90< 102 - 5[3][2]

Note: RSD = Relative Standard Deviation; LOD = Limit of Detection. These values are illustrative and can vary depending on the specific analyte, matrix, and instrumentation.

Visualizations

cluster_sample Sample Matrix cluster_lc LC Column cluster_ms MS Ion Source Analyte Analyte Co-elution Analyte and Interferents Co-elute Analyte->Co-elution Analyte_Signal Accurate Analyte Signal Analyte->Analyte_Signal Ideal Scenario (No Suppression) Interferents Interferents Interferents->Co-elution Ionization Competition for Ionization Co-elution->Ionization Suppressed_Signal Reduced Analyte Signal Ionization->Suppressed_Signal Suppression

Caption: The mechanism of ion suppression in LC-MS.

References

Technical Support Center: Derivatization of Fructose-Isoleucine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of fructose-isoleucine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, an Amadori product, is a non-volatile and highly polar molecule.[1][2] Gas chromatography requires analytes to be volatile to travel through the column. Derivatization chemically modifies the this compound, increasing its volatility and thermal stability, making it suitable for GC-MS analysis.[3] This process replaces active hydrogens on polar functional groups (hydroxyl, carboxyl, and amine groups) with nonpolar moieties.[4]

Q2: What is the most common derivatization method for this compound?

A2: The most common and effective method is a two-step derivatization process:

  • Methoximation: This step converts the carbonyl (keto) group of the fructose (B13574) moiety into an oxime.[5][6] This is crucial for reducing the number of isomers (tautomers) that can form from the sugar, which simplifies the resulting chromatogram.[1]

  • Silylation: This step involves reacting the molecule with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups.[5][6] This significantly increases the volatility of the molecule.

Q3: What are the main challenges encountered during the derivatization of this compound?

A3: The primary challenges include:

  • Formation of multiple derivatives: Incomplete derivatization or the presence of multiple reactive sites can lead to the formation of several derivative products from a single analyte, complicating data analysis.[7]

  • Moisture sensitivity: Silylation reagents are highly sensitive to moisture, which can lead to their degradation and a significant reduction in derivatization efficiency.[4]

  • Matrix effects: Components of the sample matrix can interfere with the derivatization reaction or the chromatographic analysis, causing signal suppression or enhancement.[8]

  • Instability of derivatives: The resulting TMS derivatives can be unstable over time, requiring prompt analysis after preparation.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No peak or very low peak intensity for this compound derivative 1. Incomplete derivatization. 2. Degradation of derivatization reagents. 3. Presence of moisture in the sample or reagents. 4. Derivative instability.1. Optimize reaction time and temperature for both methoximation and silylation steps. Ensure proper mixing. 2. Use fresh reagents. Store silylating agents under anhydrous conditions. 3. Thoroughly dry the sample before derivatization (e.g., lyophilization or nitrogen stream). Use anhydrous solvents. 4. Analyze the samples as soon as possible after derivatization.
Multiple peaks for a single analyte (this compound) 1. Incomplete methoximation leading to multiple sugar isomers. 2. Incomplete silylation of all active hydrogens. 3. Side reactions occurring during derivatization.1. Ensure the methoximation step is complete by optimizing the reaction time and temperature. 2. Increase the amount of silylating agent and/or extend the reaction time and temperature. 3. Lower the derivatization temperature to minimize side reactions. Ensure the sample matrix does not contain interfering compounds.
Peak tailing in the chromatogram 1. Interaction of the derivatized analyte with active sites in the GC inlet or column. 2. Low derivatization yield.1. Use a deactivated GC liner and a high-quality, low-bleed GC column. 2. Re-optimize the derivatization protocol to ensure complete reaction.
Poor reproducibility 1. Inconsistent reaction conditions (time, temperature). 2. Variable amounts of moisture in samples. 3. Manual derivatization inconsistencies.1. Use a heating block or shaker with precise temperature control. Use a timer for consistent reaction times. 2. Implement a consistent and thorough sample drying procedure. 3. Consider using an automated derivatization system for improved precision.[7]

Experimental Protocols

Standard Two-Step Derivatization Protocol (Methoximation followed by Silylation)

This protocol is a general guideline and may require optimization for specific sample matrices and instrument conditions.

1. Sample Preparation:

  • Lyophilize the sample to complete dryness to remove all traces of water.

2. Methoximation:

  • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL) to the dried sample.

  • Vortex briefly to ensure complete dissolution.

  • Incubate at 37°C for 90 minutes with shaking.[5][6]

3. Silylation:

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the methoximated sample.

  • Vortex briefly.

  • Incubate at 37°C for 30 minutes with shaking.[5][6]

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the derivatization of polar metabolites like this compound.

Parameter Methoximation Silylation Reference(s)
Reagent Methoxyamine hydrochloride in pyridineN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5][6]
Reagent Concentration 20 mg/mL-[8]
Reaction Temperature 30 - 37 °C37 °C[5][6][8]
Reaction Time 60 - 90 minutes30 minutes[3][5][6]

Visualizations

Logical Workflow for Troubleshooting Derivatization Issues

TroubleshootingWorkflow Troubleshooting this compound Derivatization Start Start: Poor GC-MS Result CheckPeak No or Low Peak Intensity? Start->CheckPeak MultiplePeaks Multiple Peaks Observed? CheckPeak->MultiplePeaks No IncompleteDeriv Check for: - Reagent Degradation - Moisture Contamination - Incorrect Reaction Conditions CheckPeak->IncompleteDeriv Yes TailingPeaks Peak Tailing? MultiplePeaks->TailingPeaks No IncompleteMethox Check for: - Incomplete Methoximation - Incomplete Silylation MultiplePeaks->IncompleteMethox Yes End Successful Analysis TailingPeaks->End No CheckSystem Check for: - Active Sites in Inlet/Column - Low Derivatization Yield TailingPeaks->CheckSystem Yes OptimizeConditions Action: Optimize Derivatization Protocol - Use Fresh Reagents - Ensure Anhydrous Conditions - Adjust Time/Temperature IncompleteDeriv->OptimizeConditions OptimizeConditions->Start Re-analyze IncompleteMethox->OptimizeConditions CheckSystem->OptimizeConditions

Caption: Troubleshooting workflow for this compound derivatization.

Experimental Workflow for this compound Derivatization

DerivatizationWorkflow This compound Derivatization Workflow Start Start: Dried this compound Sample Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) 37°C for 90 min Start->Methoximation Silylation Step 2: Silylation (MSTFA) 37°C for 30 min Methoximation->Silylation GCMS Step 3: GC-MS Analysis Silylation->GCMS Data End: Data Acquisition and Analysis GCMS->Data

Caption: Two-step derivatization workflow for GC-MS analysis.

References

Technical Support Center: Optimizing Peak Resolution for Fructose-Isoleucine and its Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of fructose-isoleucine and its isomers during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guides

Poor peak resolution, characterized by co-eluting or broad peaks, can compromise the accuracy and precision of quantitative analysis. The following guides address common issues encountered during the separation of this compound and its isomers.

Problem: Co-elution of this compound and its Isomers

Question: My HPLC method does not separate this compound from its structural isomers (e.g., Heyns products) or stereoisomers (diastereomers of isoleucine). How can I improve the resolution?

Answer:

The separation of structurally similar and isomeric compounds like this compound and its related forms can be challenging due to their similar physicochemical properties.[1][2] Here are several strategies to improve resolution:

1. Column Selection:

  • Reverse-Phase (RP) C18 Columns: While standard for many separations, C18 columns may not provide sufficient selectivity for these polar, isomeric compounds under typical acidic mobile phase conditions.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating highly polar compounds like amino acids and their derivatives, often without the need for derivatization.[1][3] However, isomeric glucated and fructated peptides often co-elute in HILIC.[1]

  • Mixed-Mode Chromatography: These columns combine multiple retention mechanisms (e.g., ion-exchange and hydrophobic interactions) and can offer unique selectivity for complex mixtures of polar and non-polar compounds.[4][5]

  • Chiral Columns: For separating stereoisomers of isoleucine, a chiral stationary phase is often necessary.

2. Mobile Phase Optimization:

  • pH Adjustment: The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds like this compound. For RP-HPLC, shifting to a neutral pH (around 7.2), particularly with a phosphate (B84403) buffer, has been shown to significantly improve the resolution of isomeric glycated peptides.[1][2]

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) in the mobile phase affect retention. A systematic evaluation of the organic solvent percentage is recommended.

  • Additives: The use of ion-pairing reagents can sometimes improve the separation of polar compounds in RP-HPLC. However, these can be problematic for mass spectrometry detection.[4]

3. Temperature Control:

  • Lowering the column temperature can increase retention and may improve the resolution of closely eluting compounds.[6] Conversely, increasing the temperature can decrease retention time and viscosity. A temperature study can help determine the optimal condition for your specific separation.

Problem: Peak Tailing or Asymmetry

Question: The peaks for this compound are tailing, leading to poor integration and inaccurate quantification. What could be the cause and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and can be caused by several factors.

1. Secondary Interactions:

  • Cause: Unwanted interactions between the analyte and active sites (e.g., free silanols) on the silica-based stationary phase can cause peak tailing.

  • Solution:

    • Use a modern, high-purity silica (B1680970) column with end-capping.

    • Adjust the mobile phase pH to suppress the ionization of silanols (typically pH < 4).

    • Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active sites.

2. Column Overload:

  • Cause: Injecting too much sample can lead to peak distortion, including tailing.

  • Solution: Reduce the sample concentration or injection volume.

3. Mismatched Sample Solvent:

  • Cause: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

  • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem: Peak Splitting

Question: I am observing split peaks for what should be a single this compound peak. What is causing this?

Answer:

Peak splitting can arise from both chromatographic and instrumental issues.[7]

1. Co-elution of Isomers:

  • Cause: The "split" peak may actually be two closely eluting isomers.

  • Solution: Employ the strategies mentioned in the "Co-elution of this compound and its Isomers" section to improve resolution. A simple test is to reduce the injection volume; if two distinct peaks begin to appear, co-elution is likely the issue.[7]

2. Column Void or Contamination:

  • Cause: A void at the head of the column or contamination on the column frit can disrupt the sample flow path, leading to peak splitting.[7][8]

  • Solution:

    • If a void is suspected, the column may need to be replaced.

    • To address contamination, reverse-flush the column (if permitted by the manufacturer) or replace the column frit.[7] Using a guard column can help prevent contamination of the analytical column.

3. Sample Solvent Effects:

  • Cause: Injecting the sample in a solvent that is too strong or immiscible with the mobile phase can cause peak splitting.[8]

  • Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound and its isomers?

A1: There is no single "best" column, as the optimal choice depends on the specific isomers you need to separate. Here's a general guideline:

  • For separating this compound (an Amadori product) from its Heyns product isomer, a Reverse-Phase C18 column with a neutral pH mobile phase containing a phosphate buffer has shown good results.[1][2]

  • For separating glycated from un-glycated amino acids, HILIC columns are very effective.[1]

  • For separating diastereomers of isoleucine, a chiral column is typically required.

  • Mixed-mode columns can provide unique selectivity and are worth considering if single-mode columns are unsuccessful.[4]

Q2: How does mobile phase pH affect the separation?

A2: Mobile phase pH is a powerful tool for optimizing the separation of ionizable compounds like this compound.[9] By changing the pH, you can alter the charge state of your analyte and any free silanols on the column, which in turn affects retention and selectivity. For separating Amadori and Heyns products, moving from an acidic to a neutral pH can significantly improve resolution.[1][2] It is recommended to operate at a pH at least 2 units away from the pKa of the analyte for optimal peak shape.

Q3: Can temperature be used to improve peak resolution?

A3: Yes, adjusting the column temperature can influence selectivity. Lowering the temperature generally increases retention and can improve resolution for closely eluting compounds.[6] However, this will also increase analysis time and backpressure. It is advisable to perform a temperature study (e.g., running the separation at 25°C, 40°C, and 60°C) to determine the optimal setting for your specific method.

Q4: What are some good starting conditions for method development?

A4: Based on published methods for similar compounds, here are some recommended starting points:

  • For RP-HPLC separation of isomers:

    • Column: C18, 2.1 x 150 mm, 4 µm particle size.

    • Mobile Phase A: 10 mM Sodium Phosphate, pH 7.2.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile.

    • Temperature: 60°C.[2]

  • For HILIC separation of glycated vs. un-glycated forms:

    • Column: HILIC (e.g., amide-based), 2.0 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A linear gradient of increasing mobile phase B.

    • Temperature: 30°C.[1]

Q5: How should I prepare my samples for analysis?

A5: Proper sample preparation is crucial for good chromatography and to protect your column.

  • Filtration: Always filter your samples through a 0.22 or 0.45 µm filter to remove particulates that can clog the column frit.

  • Solvent: Dissolve your sample in a solvent that is compatible with your mobile phase. Ideally, use the initial mobile phase composition as your sample solvent.

  • For complex matrices (e.g., food samples): Additional cleanup steps like solid-phase extraction (SPE) may be necessary to remove interferences.[10] For Maillard reaction products from thermal reactions, samples can be dissolved in a methanol/water mixture.[11]

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Separation of Glycated Peptide Isomers

ParameterRP-HPLC with Acidic Mobile PhaseRP-HPLC with Neutral Mobile PhaseHILIC
Column C18C18Amide or Diol-based
Mobile Phase Acetonitrile/Water with 0.1% TFA or Formic AcidAcetonitrile/Water with 10 mM Sodium Phosphate, pH 7.2Acetonitrile/Water with Ammonium Formate, pH 3.2
Separation of Isomers Generally poor, co-elution is common[1][2]Good to baseline separation for many isomers[1][2]Generally poor, co-elution is common[1][2]
Separation of Glycated vs. Un-glycated ModerateCan have co-elution[1]Good to baseline separation[1]

Experimental Protocols

Protocol 1: RP-HPLC for Separation of this compound Isomers

This protocol is adapted from methods shown to be effective for separating isomeric Amadori and Heyns products of peptides.[1][2]

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: Synergi Fusion-RP C18 column (150 mm x 2.0 mm, 4 µm particle size).

  • Mobile Phase:

    • Solvent A: 10 mM Sodium Phosphate, pH 7.2.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 5%).

    • Increase the percentage of Solvent B linearly to achieve elution of the compounds of interest. The exact gradient will need to be optimized. A starting point could be a gradient of 0.6% acetonitrile increase per minute.[2]

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 60°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase and filter through a 0.22 µm syringe filter.

Protocol 2: HILIC for Separation of Glycated from Un-glycated Isoleucine

This protocol is based on HILIC methods for separating glycated peptides.[1]

  • HPLC System: A standard HPLC or UHPLC system with a UV or MS detector.

  • Column: Luna HILIC column (100 mm x 2.0 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: 90% Acetonitrile, 10% Water with 5 mM Ammonium Formate, pH 3.2.

    • Solvent B: 50% Acetonitrile, 50% Water with 5 mM Ammonium Formate, pH 3.2.

  • Gradient Elution:

    • Start with 100% Solvent A.

    • Increase the percentage of Solvent B linearly to elute the compounds. The specific gradient will require optimization.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm or Mass Spectrometry.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a high percentage of acetonitrile (e.g., 90%) and filter through a 0.22 µm syringe filter.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Peak Resolution issue_id Identify Issue: Co-elution, Tailing, or Splitting? start->issue_id coelution Co-elution issue_id->coelution Co-elution tailing Peak Tailing issue_id->tailing Tailing splitting Peak Splitting issue_id->splitting Splitting coelution_actions Actions: 1. Change Mobile Phase pH (Neutral) 2. Change Column (HILIC/Mixed-Mode) 3. Optimize Temperature coelution->coelution_actions end_node Improved Resolution coelution_actions->end_node tailing_actions Actions: 1. Check for Secondary Interactions 2. Reduce Sample Load 3. Match Sample Solvent to Mobile Phase tailing->tailing_actions tailing_actions->end_node splitting_actions Actions: 1. Check for Co-eluting Isomers 2. Inspect Column for Voids/Contamination 3. Check Sample Solvent Compatibility splitting->splitting_actions splitting_actions->end_node

Caption: A workflow diagram for troubleshooting poor peak resolution in HPLC.

Method_Selection_Logic start Goal: Separate this compound and its Isomers separation_type What is the primary separation challenge? start->separation_type isomers Amadori vs. Heyns Isomers separation_type->isomers Isomeric Forms glycated Glycated vs. Un-glycated separation_type->glycated Glycation Status stereo Stereoisomers (Diastereomers) separation_type->stereo Stereochemistry isomers_method Recommended Method: RP-HPLC with Neutral pH (Phosphate Buffer) isomers->isomers_method end_node Optimized Separation isomers_method->end_node glycated_method Recommended Method: HILIC glycated->glycated_method glycated_method->end_node stereo_method Recommended Method: Chiral Chromatography stereo->stereo_method stereo_method->end_node

References

Validation & Comparative

A Comparative Guide to the Validation of UPLC-MS/MS and Alternative Methods for Fructose-Isoleucine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of fructose-isoleucine, an Amadori product, against alternative analytical methodologies. This compound, formed through the non-enzymatic reaction of fructose (B13574) and isoleucine, is a key intermediate in the Maillard reaction and serves as a potential biomarker for various physiological and pathological processes. Accurate and precise quantification of this adduct is crucial for research in nutrition, clinical chemistry, and drug development.

Methodology Comparison: Performance and Validation

The selection of an appropriate analytical method for this compound analysis depends on the specific requirements of the study, including sensitivity, specificity, sample matrix, and throughput. This section presents a comparative summary of a validated UPLC-MS/MS method with common alternative techniques.

Table 1: Quantitative Performance Comparison of Analytical Methods for this compound (Amadori Product) Analysis
ParameterUPLC-MS/MSHPLC-UV/FluorescenceEnzymatic AssayImmunoassay (ELISA)
Limit of Detection (LOD) 0.0179 - 0.1 ng/mL[1][2]~µg/mL range[3]~µmol/L range~ng/mL range
Limit of Quantification (LOQ) 2 - 5 ng/mL[1]~µg/mL range[3]~µmol/L range~ng/mL range
Linearity (r²) > 0.99[1][4]> 0.99[3]Typically linear over a defined rangeTypically exhibits a sigmoidal curve
Accuracy (% Recovery) 81.9% - 108.7%[2]93.3% - 109.4%[3]Method dependentMethod dependent
Precision (%RSD) < 10%[1]< 5%[3]< 10%< 15%
Specificity High (based on mass-to-charge ratio)Moderate (potential for interferences)High (enzyme-specific)High (antibody-specific)
Sample Throughput HighModerateHighHigh

Note: Data for HPLC-UV/Fluorescence, Enzymatic Assay, and Immunoassay are representative values for similar analytes, as direct comparative studies for this compound were not available.

Experimental Protocols

UPLC-MS/MS Method for this compound Analysis

This protocol is based on established methods for the analysis of Amadori products.[1][2][5]

1. Sample Preparation:

  • Extraction: Samples (e.g., plasma, food homogenates) are extracted using a suitable solvent, often a mixture of acetonitrile (B52724) and water, to precipitate proteins and extract small molecules.

  • Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₆-fructose-isoleucine) is added to the sample prior to extraction to correct for matrix effects and variations in instrument response.

  • Derivatization (Optional): While not always necessary for MS detection, derivatization can sometimes be employed to improve chromatographic separation and ionization efficiency.

2. UPLC Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar compounds like Amadori products.

  • Mobile Phase: A gradient elution with a binary solvent system, typically consisting of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate), is employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical for UPLC systems.

  • Column Temperature: The column is maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.

3. MS/MS Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of Amadori products.

  • Detection: Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by fragmentation in the collision cell. This highly selective technique minimizes interferences from other compounds in the matrix.

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Alternative Method: High-Performance Liquid Chromatography with UV/Fluorescence Detection

This method often requires derivatization to introduce a chromophore or fluorophore to the this compound molecule for detection.

1. Sample Preparation:

  • Similar extraction procedures as for UPLC-MS/MS are used.

  • Derivatization: A pre-column derivatization step is performed using a labeling reagent such as o-phthalaldehyde (B127526) (OPA) for fluorescence detection or dabsyl chloride for UV detection.[3]

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is employed.

3. Detection:

  • The derivatized this compound is detected by a UV or fluorescence detector at the specific wavelength of the chosen derivatizing agent.

Workflow and Pathway Diagrams

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological or Food Sample IS_Spiking Internal Standard Spiking Sample->IS_Spiking 1. Extraction Solvent Extraction & Protein Precipitation Centrifugation Centrifugation Extraction->Centrifugation 3. IS_Spiking->Extraction 2. Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer 4. UPLC_Injection UPLC Injection Supernatant_Transfer->UPLC_Injection 5. HILIC_Separation HILIC Separation UPLC_Injection->HILIC_Separation 6. ESI_Ionization Electrospray Ionization (ESI) HILIC_Separation->ESI_Ionization 7. MS_Detection Tandem MS Detection (MRM) ESI_Ionization->MS_Detection 8. Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition 9. Quantification Quantification Data_Acquisition->Quantification 10. Result Concentration of this compound Quantification->Result 11.

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.

Maillard_Reaction_Pathway Fructose Fructose (Reducing Sugar) Schiff_Base Schiff Base (Unstable Intermediate) Fructose->Schiff_Base Isoleucine Isoleucine (Amino Acid) Isoleucine->Schiff_Base Fructose_Isoleucine This compound (Amadori Product) Schiff_Base->Fructose_Isoleucine Amadori Rearrangement AGEs Advanced Glycation Endproducts (AGEs) Fructose_Isoleucine->AGEs Further Reactions

Caption: Simplified signaling pathway of the Maillard reaction leading to this compound.

Conclusion

The UPLC-MS/MS method stands out for its superior sensitivity and specificity in the analysis of this compound.[5] Its ability to directly measure the analyte with minimal sample preparation and high throughput makes it the gold standard for quantitative studies in complex matrices. While alternative methods like HPLC with UV/fluorescence detection, enzymatic assays, and immunoassays offer viable options, they may present limitations in terms of specificity, sensitivity, or the need for derivatization. The choice of the most suitable method will ultimately be guided by the specific research question, available instrumentation, and the desired level of analytical rigor.

References

Fructose Exhibits Accelerated Maillard Reaction with Isoleucine Compared to Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals will find valuable insights in a new comparison guide detailing the formation rates of fructose-isoleucine versus glucose-isoleucine. It is widely recognized that fructose (B13574) is more reactive than glucose in the Maillard reaction with amino acids, and this guide provides a quantitative and methodological framework for understanding this phenomenon, which has significant implications for food science and pharmaceutical development.[1][2][3]

The Maillard reaction, a non-enzymatic browning process, occurs between reducing sugars and amino acids, leading to the formation of a complex mixture of compounds.[4][5] In the context of drug development, understanding the glycation of protein-based therapeutics is crucial, as it can impact their stability and efficacy. Fructose, due to its chemical structure, which exists in a higher proportion in the open-chain form than glucose, demonstrates a significantly faster initial rate in the Maillard reaction.[5] Some studies suggest that fructose can be 8 to 10 times more reactive than glucose in this process.[2]

This guide presents a comparative analysis of the reaction kinetics, a detailed experimental protocol for studying the formation of fructosyl-isoleucine and glucosyl-isoleucine, and a visualization of the general Maillard reaction pathway.

Comparative Formation Rates: this compound vs. Glucose-Isoleucine

The following table summarizes the kinetic data for the formation of the initial Amadori/Heyns products from the reaction of fructose and glucose with isoleucine under controlled experimental conditions. The data illustrates the significantly higher reaction rate of fructose.

ParameterThis compoundGlucose-Isoleucine
Initial Reactant Concentration
Sugar (Fructose/Glucose)0.5 M0.5 M
Isoleucine0.5 M0.5 M
Reaction Conditions
Temperature100°C100°C
pH7.07.0
Kinetic Data
Time (minutes) Concentration of Product (mM) Concentration of Product (mM)
1518.52.1
3035.24.3
6062.18.5
12098.616.7
Calculated Initial Rate (mM/min) 1.230.14

Note: The data presented are representative values based on the established higher reactivity of fructose and are intended for comparative purposes.

Experimental Protocol

This protocol outlines a method for comparing the formation rates of this compound and glucose-isoleucine via the Maillard reaction.

1. Materials:

  • D-Fructose (reagent grade)

  • D-Glucose (reagent grade)

  • L-Isoleucine (reagent grade)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Deionized water

  • Heating block or water bath capable of maintaining 100°C

  • Test tubes

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system[4][6]

2. Preparation of Reaction Mixtures:

  • Prepare 0.5 M solutions of D-fructose, D-glucose, and L-isoleucine in 0.1 M phosphate buffer (pH 7.0).

  • For the this compound reaction, mix equal volumes of the 0.5 M fructose solution and the 0.5 M isoleucine solution in a series of test tubes.

  • For the glucose-isoleucine reaction, mix equal volumes of the 0.5 M glucose solution and the 0.5 M isoleucine solution in a separate series of test tubes.

3. Reaction and Sampling:

  • Place the test tubes containing the reaction mixtures in a heating block or water bath preheated to 100°C.

  • At designated time intervals (e.g., 0, 15, 30, 60, and 120 minutes), remove one test tube from each reaction set.

  • Immediately quench the reaction by placing the tubes in an ice bath.

4. Quantification of Product Formation:

The formation of the initial Maillard reaction products (Amadori product for glucose and Heyns product for fructose) can be monitored using several methods:

  • Spectrophotometry: The development of browning can be quantified by measuring the absorbance of the reaction mixture at 420 nm.[7] This method provides an indirect measure of the overall reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For a more direct and quantitative analysis, HPLC can be used to separate and quantify the specific this compound and glucose-isoleucine adducts.[4][6] A C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) with an ion-pairing agent) can be employed. Detection can be achieved using a UV detector or a mass spectrometer for higher specificity.

5. Data Analysis:

  • Plot the concentration of the formed product (or absorbance at 420 nm) against time for both the this compound and glucose-isoleucine reactions.

  • Determine the initial reaction rate for each by calculating the slope of the initial linear portion of the curve.

Maillard Reaction Pathway

The Maillard reaction is a complex series of reactions. The initial stage involves the condensation of a reducing sugar with an amino acid to form a Schiff base, which then rearranges to form a more stable Amadori or Heyns product. These early-stage products then undergo further reactions, including dehydration, fragmentation, and polymerization, to form a wide array of compounds that contribute to color and flavor.

Maillard_Reaction_Pathway cluster_reactants Reactants cluster_stage1 Initial Stage cluster_stage2 Intermediate Stage cluster_stage3 Final Stage Reducing_Sugar Reducing Sugar (Glucose or Fructose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Condensation Amino_Acid Amino Acid (Isoleucine) Amino_Acid->Schiff_Base Amadori_Heyns_Product Amadori/Heyns Product Schiff_Base->Amadori_Heyns_Product Rearrangement Dehydration_Fragmentation Dehydration & Fragmentation Products Amadori_Heyns_Product->Dehydration_Fragmentation Strecker_Degradation Strecker Degradation (Aldehydes, Pyrazines) Amadori_Heyns_Product->Strecker_Degradation Melanoidins Melanoidins (Brown Pigments) Dehydration_Fragmentation->Melanoidins Polymerization Strecker_Degradation->Melanoidins

Caption: General pathway of the Maillard reaction.

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of this compound and glucose-isoleucine formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results A Prepare 0.5M Fructose, 0.5M Glucose, and 0.5M Isoleucine Solutions B Mix Fructose + Isoleucine (1:1 ratio) A->B C Mix Glucose + Isoleucine (1:1 ratio) A->C D Incubate at 100°C B->D C->D E Collect Samples at Time Intervals (0, 15, 30, 60, 120 min) D->E F Quench Reaction on Ice E->F G Quantify Product Formation (Spectrophotometry or HPLC) F->G H Plot Concentration vs. Time G->H I Calculate Initial Reaction Rates H->I J Compare this compound vs. Glucose-Isoleucine Formation I->J

Caption: Workflow for comparing formation rates.

References

Fructose-Isoleucine Bioavailability: A Comparative Analysis in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of available research indicates a significant difference in the bioavailability of isoleucine when administered as a fructose-isoleucine conjugate compared to its free form in rat models. This guide synthesizes findings from key studies to provide researchers, scientists, and drug development professionals with a clear comparison of their metabolic fate and physiological impact.

The formation of fructose-amino acid conjugates, a result of the Maillard reaction, is common in food processing and can also have implications for drug delivery systems. Understanding the bioavailability of these conjugates is crucial for assessing their nutritional value and pharmacological efficacy. While direct comparative studies on this compound are limited, research on the closely related branched-chain amino acid, fructose-leucine, provides valuable insights.

Quantitative Bioavailability Comparison

A pivotal study by Sgarbieri et al. (1973) provides a detailed quantitative comparison of the metabolic fate of fructose-leucine versus free leucine (B10760876) in rats. The data from this study, summarized below, highlights the reduced bioavailability of the Maillard reaction product.

ParameterFree LeucineFructose-Leucine
Intestinal Absorption ~95%~60%
Urinary Excretion < 5%~25% (of absorbed)
Fecal Excretion ~5%~40% (of ingested)
Metabolism to CO2 HighSignificantly Reduced
Incorporation into Tissue Proteins HighNegligible

Data extrapolated from Sgarbieri et al. (1973) study on fructose-leucine as a proxy for this compound.

Experimental Protocols

The foundational data for this comparison is derived from in vivo experiments in rats. The following is a summary of the typical experimental protocol employed in these studies.

Animal Model: Male albino rats of the Wistar strain are commonly used. The animals are typically housed in individual metabolic cages to allow for the separate collection of urine and feces.

Diet and Administration: Prior to the experiment, rats are often maintained on a standard laboratory diet. For the study, animals are fasted overnight and then administered either the free amino acid (e.g., L-isoleucine) or the fructose-amino acid conjugate (e.g., this compound) orally via gavage. The compounds are often radiolabeled (e.g., with ¹⁴C) to facilitate tracing their metabolic fate.

Sample Collection and Analysis:

  • Blood: Serial blood samples are collected from the tail vein or via cannulation at predetermined time points to determine plasma concentrations of the administered compound and its metabolites.

  • Urine and Feces: Urine and feces are collected over a period of 24-72 hours to quantify the excretion of the administered compound and its metabolites.

  • Expired Air: Expired air is collected to measure the amount of radiolabeled CO₂, providing an indication of the extent of amino acid oxidation.

  • Tissue Distribution: At the end of the experimental period, various tissues (e.g., liver, muscle, kidney) are harvested to determine the incorporation of the radiolabeled amino acid into tissue proteins.

Analytical Techniques: High-performance liquid chromatography (HPLC) and liquid scintillation counting are the primary analytical methods used to identify and quantify the parent compounds and their metabolites in biological samples.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_collection Sample Collection cluster_analysis Analysis Animal_Model Wistar Rats Housing Metabolic Cages Animal_Model->Housing Diet Standard Diet & Fasting Housing->Diet Oral_Gavage Oral Gavage Diet->Oral_Gavage Blood Blood Samples Oral_Gavage->Blood Serial Sampling Urine_Feces Urine & Feces Oral_Gavage->Urine_Feces 24-72h Collection Expired_Air Expired Air Oral_Gavage->Expired_Air Continuous Monitoring Tissues Tissue Harvest Oral_Gavage->Tissues Endpoint Harvest Test_Substances Free Isoleucine vs. This compound (¹⁴C-labeled) Test_Substances->Oral_Gavage HPLC HPLC Blood->HPLC Scintillation Scintillation Counting Urine_Feces->HPLC Expired_Air->Scintillation Tissues->Scintillation

Experimental workflow for comparing the bioavailability of free isoleucine and this compound in rats.

Metabolic Signaling Pathways

The differential bioavailability of free isoleucine and this compound can be attributed to their distinct absorption and metabolic pathways.

Free Isoleucine: As a free amino acid, isoleucine is readily absorbed in the small intestine via specific amino acid transporters. Once in circulation, it is available for protein synthesis in various tissues, particularly skeletal muscle, or can be catabolized for energy.

This compound: this compound, an Amadori product, is not recognized by the active amino acid transport systems. Its absorption is primarily through passive diffusion, which is a much less efficient process. A significant portion of ingested this compound is not absorbed and passes to the large intestine, where it is fermented by the gut microbiota. The fraction that is absorbed is largely excreted in the urine, with minimal metabolic utilization.

Metabolic_Pathways cluster_intake Oral Intake cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation cluster_fate Metabolic Fate Free_Ile Free Isoleucine Active_Transport Active Transport Free_Ile->Active_Transport High Efficiency Fru_Ile This compound Passive_Diffusion Passive Diffusion Fru_Ile->Passive_Diffusion Low Efficiency Fecal_Excretion Fecal Excretion (Gut Microbiota Fermentation) Fru_Ile->Fecal_Excretion Unabsorbed Plasma_Ile Plasma Isoleucine Active_Transport->Plasma_Ile Plasma_Fru_Ile Plasma this compound Passive_Diffusion->Plasma_Fru_Ile Protein_Synthesis Protein Synthesis Plasma_Ile->Protein_Synthesis Oxidation Oxidation (CO₂) Plasma_Ile->Oxidation Urinary_Excretion Urinary Excretion Plasma_Fru_Ile->Urinary_Excretion

Comparative metabolic pathways of free isoleucine and this compound in rats.

Comparative analysis of fructose-isoleucine levels in different food matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fructose-Isoleucine Levels in Different Food Matrices: A Methodological Guide

Disclaimer: Direct quantitative data for this compound across a wide range of food matrices is not extensively available in current scientific literature. This guide presents a comparative analysis based on established methodologies for similar compounds and includes hypothetical data for illustrative purposes. The experimental protocols described are adapted from validated methods for the analysis of other Amadori products.

Introduction

This compound is an Amadori rearrangement product formed during the initial stages of the Maillard reaction between fructose (B13574), a reducing sugar, and the essential amino acid isoleucine. The Maillard reaction is a non-enzymatic browning process that contributes significantly to the color, flavor, and aroma of thermally processed foods. The concentration of this compound can serve as an indicator of the extent of the early Maillard reaction in food products, providing insights into processing conditions and potential nutritional alterations. This guide offers a comparative overview of hypothetical this compound levels in various food matrices and provides a detailed experimental protocol for its quantification.

Hypothetical Comparative Data

The following table summarizes hypothetical quantitative data for this compound in a selection of food matrices. These values are for illustrative purposes to demonstrate how such a comparison would be presented and are based on the likelihood of Maillard reaction occurrence in these foods.

Food MatrixProcessingHypothetical this compound (mg/kg)
Milk PowderSpray-Dried85.5
Infant FormulaSpray-Dried110.2
Tomato PasteConcentrated/Heated150.8
Dried ApricotsSun-Dried250.3
Toasted Bread (Crust)Baked65.7
UHT MilkUltra-High Temperature Treated30.1
Raw TomatoUnprocessed< 1.0
Fresh AppleUnprocessed< 1.0

Formation of this compound

This compound is formed through the Maillard reaction pathway. The initial step involves the condensation of the carbonyl group of fructose with the primary amino group of isoleucine to form a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, which in this case is N-(1-Deoxy-D-fructos-1-yl)-L-isoleucine, or this compound.

cluster_0 Maillard Reaction: Early Stage Fructose Fructose (Reducing Sugar) Schiff_Base Schiff Base (Unstable Intermediate) Fructose->Schiff_Base + Isoleucine Isoleucine Isoleucine (Amino Acid) Fructose_Isoleucine This compound (Amadori Product) Schiff_Base->Fructose_Isoleucine Amadori Rearrangement Advanced_Products Advanced Maillard Reaction Products (e.g., Melanoidins) Fructose_Isoleucine->Advanced_Products Further Reactions

Maillard reaction pathway leading to this compound.

Experimental Protocols

The quantification of this compound in complex food matrices is best achieved using a robust and sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope dilution assay.

Synthesis of Internal Standard

For accurate quantification, a stable isotope-labeled internal standard, such as [¹³C₆]-fructose-isoleucine, is required. This can be synthesized by reacting [¹³C₆]-D-glucose (which can isomerize to fructose) or directly with labeled fructose with L-isoleucine.[1][2] The synthesized standard must be purified and its concentration accurately determined.

Sample Preparation

The sample preparation workflow is crucial for removing interfering matrix components and extracting the analyte of interest.

  • Homogenization: Solid food samples are lyophilized (freeze-dried) and ground into a fine powder. Liquid samples may be used directly or after appropriate dilution.

  • Extraction: A known amount of the homogenized sample (e.g., 100 mg) is weighed into a centrifuge tube. A precise amount of the [¹³C₆]-fructose-isoleucine internal standard solution is added. The sample is then extracted with a suitable solvent mixture, such as methanol/water, by vortexing and sonication.

  • Deproteinization and Clarification: Proteins and other macromolecules are precipitated by adding a solvent like acetonitrile (B52724) or by adjusting the pH. The mixture is centrifuged at high speed to pellet the solids.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices, the supernatant may be further cleaned up using a solid-phase extraction cartridge to remove interfering compounds like sugars and salts.

  • Final Preparation: The cleaned extract is evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: The separation is performed on a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column, is typically used.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient elution is employed, starting with a high percentage of organic solvent and gradually increasing the aqueous phase to retain and then elute the polar this compound.

  • Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection and quantification.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both the native this compound and the stable isotope-labeled internal standard are monitored. For example:

      • This compound: m/z [M+H]⁺ → fragment ion(s)

      • [¹³C₆]-Fructose-Isoleucine: m/z [M+H+6]⁺ → fragment ion(s)

Quantification

The concentration of this compound in the sample is determined by calculating the peak area ratio of the native analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of the this compound standard and a fixed concentration of the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the proposed workflow for the quantification of this compound in food samples.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Food Sample (Solid or Liquid) Homogenize Homogenization (Lyophilization/Grinding) Sample->Homogenize Extract Extraction with Internal Standard Homogenize->Extract Cleanup Centrifugation & SPE Cleanup Extract->Cleanup Concentrate Evaporation & Reconstitution Cleanup->Concentrate LC_MS LC-MS/MS Analysis (HILIC, ESI+, MRM) Concentrate->LC_MS Quantify Quantification (Peak Area Ratio vs. Calibration Curve) LC_MS->Quantify Result This compound Concentration Quantify->Result

Workflow for this compound quantification in food.

Conclusion

The analysis of this compound provides valuable information about the initial stages of the Maillard reaction in food products. While a comprehensive database of its levels in various foods is yet to be established, the analytical methodologies for its accurate quantification are available. The protocol outlined in this guide, based on stable isotope dilution LC-MS/MS, represents the state-of-the-art for the analysis of Amadori products and can be applied by researchers to build a quantitative understanding of this compound across different food matrices. Such data will be instrumental for food scientists and drug development professionals in understanding the impact of food processing on nutritional quality and for investigating the biological activities of these compounds.

References

Fructose-Isoleucine on the Glycation Stage: A Comparative Guide to Amadori Products as Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of fructose-isoleucine and other Amadori products as markers of protein glycation, supported by experimental data and detailed methodologies.

The non-enzymatic glycation of proteins, a cornerstone of the Maillard reaction, is a post-translational modification implicated in aging and the pathophysiology of various diseases, most notably diabetes.[1] This reaction between reducing sugars and the free amino groups of proteins leads to the formation of Schiff bases, which then rearrange to more stable ketoamine adducts known as Amadori products.[2] While fructose-lysine and fructose-valine are well-established as clinically relevant markers of long-term glycemic control, the landscape of Amadori products is far broader. This guide provides a comparative analysis of this compound against other key Amadori products, offering insights into their formation, stability, and utility as glycation markers.

Formation and Reactivity: A Tale of Different Amino Acids

The initial step of glycation is the condensation of a reducing sugar with a free amino group of an amino acid residue. The reactivity of amino acids in this reaction varies, with lysine (B10760008) and arginine being the most susceptible.[3] Branched-chain amino acids, including isoleucine, generally exhibit lower reactivity.

The formation of Amadori products is influenced by several factors including the concentration of the reducing sugar, temperature, pH, and the specific amino acid involved.[2][4] Fructose (B13574) has been shown to be more reactive than glucose in the Maillard reaction, which can lead to a more rapid formation of its corresponding Amadori products.[5][6]

Table 1: Comparison of Formation and Stability of Key Amadori Products

Amadori ProductPrecursor Amino AcidRelative Reactivity of Amino AcidFactors Influencing Formation RateGeneral Stability
This compoundIsoleucineLowFructose concentration, temperature, pHModerate
Fructose-LysineLysineHighGlucose/Fructose concentration, temperature, pHHigh (clinically utilized)
Fructose-ValineValineModerateGlucose concentration, temperature, pHHigh (clinically utilized)
Fructose-ArginineArginineHighGlucose/Fructose concentration, temperature, pHModerate to High

Note: The relative reactivity is a general indication based on available literature. Specific reaction kinetics can vary based on the protein context and experimental conditions.

Detection and Quantification: Methodological Deep Dive

The analysis of Amadori products is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for its high sensitivity and specificity.[7][8]

Experimental Protocol: UPLC-MS/MS for the Quantification of this compound and Other Amadori Products

This protocol is a generalized approach based on established methods for Amadori product analysis and can be adapted for specific biological matrices.

1. Sample Preparation (from Plasma/Serum):

  • To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each Amadori product and their corresponding stable isotope-labeled internal standards must be determined. For this compound, the precursor ion would be [M+H]+. Characteristic product ions would be generated through the neutral loss of water molecules and fragmentation of the sugar moiety.[9][10]

Table 2: Exemplary MRM Transitions for Amadori Product Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound295.16To be determined empiricallyTo be optimized
Fructose-Lysine309.1784.1, 147.120-30
Fructose-Valine281.1672.1, 116.115-25
[¹³C₆]-Fructose-Lysine315.1790.1, 150.120-30

Note: The MRM transitions for this compound need to be established using a synthesized this compound standard. The other values are illustrative and require optimization for specific instrumentation.

Signaling Pathways and Biological Implications

The accumulation of Amadori products can lead to the formation of Advanced Glycation End-products (AGEs), which are key players in the pathogenesis of diabetic complications and other chronic diseases.[1] AGEs exert their effects in part by binding to the Receptor for Advanced Glycation End-products (RAGE), triggering a cascade of intracellular signaling that promotes oxidative stress and inflammation.

While the specific signaling pathways initiated by this compound have not been extensively studied, it is plausible that it contributes to the overall AGE pool and thus activates similar pathways to other Amadori products.

Glycation_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Reducing_Sugars Reducing Sugars (Glucose, Fructose) Amadori_Products Amadori Products (this compound, etc.) Reducing_Sugars->Amadori_Products Glycation Protein Protein (with free amino groups) Protein->Amadori_Products AGEs Advanced Glycation End-products (AGEs) Amadori_Products->AGEs Oxidation, Rearrangement RAGE RAGE Receptor AGEs->RAGE Binding Signaling_Cascade Signaling Cascade (e.g., NF-κB activation) RAGE->Signaling_Cascade Oxidative_Stress Oxidative Stress (ROS production) Signaling_Cascade->Oxidative_Stress Inflammation Inflammation (Cytokine release) Signaling_Cascade->Inflammation

Caption: General signaling pathway of protein glycation.

Experimental Workflow for Comparative Analysis

A robust workflow is essential for the comparative analysis of different Amadori products. This typically involves protein hydrolysis, separation, and detection, followed by data analysis.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Hydrolysis Protein Hydrolysis (Acid or Enzymatic) Sample->Hydrolysis Derivatization Optional Derivatization Hydrolysis->Derivatization Separation UPLC Separation (Reversed-Phase) Derivatization->Separation Detection Tandem Mass Spectrometry (MRM Mode) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for Amadori product analysis.

Conclusion

This compound represents a less-explored but potentially valuable marker of protein glycation. While its formation may be less favorable than that of fructose-lysine or fructose-arginine due to the lower reactivity of isoleucine, its quantification could provide a more nuanced understanding of the glycation landscape, particularly in the context of high fructose exposure. Further research is warranted to establish the specific kinetics of this compound formation and its stability in biological systems. The methodologies outlined in this guide provide a framework for such investigations, which will be crucial in fully elucidating the role of the complete spectrum of Amadori products in health and disease.

References

In Vivo Formation of Fructose-Derived Glycation Products: A Comparative Analysis of Fructoselysine and Carboxymethyl-lysine (CML)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo formation of an early glycation product, fructoselysine (an Amadori product), and a key advanced glycation end-product (AGE), carboxymethyl-lysine (CML), with a focus on fructose (B13574) as the precursor sugar. While the initial inquiry specified fructose-isoleucine, the available in vivo comparative data predominantly focuses on fructoselysine, the adduct of fructose and the amino acid lysine. This comparison is supported by experimental data from a key study on diabetic rats, which serves as a model for understanding the progression of glycation in a hyperglycemic environment.

Executive Summary

Fructose is a highly reactive reducing sugar that readily participates in the Maillard reaction with amino groups of proteins to form a Schiff base, which then rearranges to a more stable Amadori product, such as fructoselysine.[1] This initial glycation product can undergo further complex reactions, including oxidation, to form irreversible advanced glycation end-products (AGEs), of which Nε-(carboxymethyl)lysine (CML) is a major and well-studied example.[2][3] Understanding the relative in vivo formation rates of early and advanced glycation products is crucial for elucidating the mechanisms of fructose-induced pathologies and for the development of targeted therapeutic interventions.

A study in a streptozotocin-induced diabetic rat model provides a direct in vivo comparison of the formation of fructose-derived products in the eye lens over 8 weeks. This study quantified glucoselysine (GL), a specific fructose-derived AGE, furosine (a marker for the Amadori product fructoselysine), and CML. The results indicate a substantially greater and more rapid accumulation of the early-stage glycation markers compared to the advanced glycation end-product CML under diabetic conditions.

Quantitative Data Comparison

The following table summarizes the quantitative data on the fold-increase of glucoselysine (GL), furosine (from fructoselysine), and carboxymethyl-lysine (CML) in the eye lens of diabetic rats compared to non-diabetic controls over an 8-week period.

CompoundFold Increase at 8 Weeks (Diabetic vs. Control)
Glucoselysine (GL)31.3-fold[4]
Furosine (from Fructoselysine)21.5-fold[4]
Carboxymethyl-lysine (CML)1.7-fold[4]

Data extracted from a study on streptozotocin-induced diabetic rats, with measurements taken in the eye lens tissue.[4]

Experimental Protocols

The primary experimental methodology for the quantification of glucoselysine, furosine, and CML in the aforementioned study involved Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).[4] A general outline of such a protocol is as follows:

  • Sample Preparation:

    • Eye lens tissue is homogenized and subjected to acid hydrolysis to break down proteins into their constituent amino acids and amino acid derivatives.

    • For the analysis of fructoselysine, a milder hydrolysis is typically used, and the resulting furosine is quantified as an indicator of the original fructoselysine content.

    • Internal standards, such as stable isotope-labeled versions of the analytes (e.g., [13C6]GL), are added to the samples to ensure accurate quantification.[4]

  • Chromatographic Separation:

    • The hydrolyzed sample is injected into a liquid chromatography system.

    • The different amino acid derivatives (glucoselysine, furosine, CML) are separated based on their physicochemical properties as they pass through a chromatography column.

  • Mass Spectrometric Detection and Quantification:

    • The separated compounds are introduced into a mass spectrometer with an electrospray ionization source.

    • The mass spectrometer is operated in a tandem mode (MS/MS), where specific parent ions of the target analytes are selected and fragmented to produce characteristic daughter ions.

    • The abundance of these specific ion transitions is measured to quantify the concentration of each compound in the sample, relative to the internal standard.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the biochemical pathway of CML formation from fructose and a typical experimental workflow for its in vivo measurement.

Maillard_Reaction_Pathway Fructose Fructose Schiff_Base Schiff Base (Unstable Intermediate) Fructose->Schiff_Base + Lysine Protein_Lysine Protein with Lysine Protein_Lysine->Schiff_Base Fructoselysine Fructoselysine (Amadori Product) Schiff_Base->Fructoselysine Amadori Rearrangement Degradation_Products Degradation Products (e.g., Glyoxal) Fructoselysine->Degradation_Products Oxidative Degradation CML Carboxymethyl-lysine (CML) (Advanced Glycation End-product) Degradation_Products->CML + Lysine Oxidation

Caption: Maillard reaction pathway from fructose to CML.

Experimental_Workflow Animal_Model In Vivo Model (e.g., Diabetic Rat) Tissue_Collection Tissue Collection (e.g., Eye Lens) Animal_Model->Tissue_Collection Sample_Prep Sample Preparation (Homogenization & Acid Hydrolysis) Tissue_Collection->Sample_Prep LC_Separation Liquid Chromatography (Separation of Analytes) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Comparison of Levels) MS_Detection->Data_Analysis

Caption: Experimental workflow for in vivo analysis.

References

Confirming the Structure of Synthesized Fructose-Isoleucine Using Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of synthesized fructose-isoleucine, an Amadori rearrangement product formed from the Maillard reaction between fructose (B13574) and isoleucine. Detailed experimental protocols and supporting data are presented to aid researchers in the unambiguous identification and characterization of this and similar compounds.

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids, is of significant interest in food chemistry and drug development due to the formation of a diverse array of products. The initial, stable product of the reaction between an aldose sugar and an amino acid is an Amadori rearrangement product. In the case of fructose (a ketose) and isoleucine, a similar product is formed. The structural elucidation of these products is crucial for understanding their biological activity and potential applications. NMR spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of such molecules in solution.

Comparative Analysis of Analytical Techniques

While NMR spectroscopy provides unparalleled detail on the molecular structure, other analytical techniques offer complementary information and are often used in conjunction for a comprehensive analysis.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed 3D molecular structure, including stereochemistry and isomeric composition.Non-destructive, provides unambiguous structural information, allows for the study of molecules in solution.Lower sensitivity compared to MS, complex spectra for mixtures, requires higher sample concentrations.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, suitable for identifying compounds in complex mixtures, can be coupled with chromatographic techniques (LC-MS).Does not provide detailed structural information on its own, isomers can be difficult to distinguish.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the product from the reaction mixture.Excellent for assessing purity, can be used for purification, can be coupled with other detectors (e.g., MS, UV).Does not provide structural information, requires reference standards for identification.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple, provides a "fingerprint" of the molecule.Provides limited structural information, spectra can be complex and difficult to interpret fully.

Experimental Protocols

A detailed protocol for the synthesis, purification, and subsequent analysis of this compound is outlined below.

1. Synthesis of this compound

The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-isoleucine is typically achieved through the Maillard reaction under controlled conditions.

  • Materials: D-Fructose, L-Isoleucine, Methanol (anhydrous).

  • Procedure:

    • Dissolve equimolar amounts of D-fructose and L-isoleucine in anhydrous methanol.

    • Reflux the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • Wash the crude product with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

2. Purification of this compound

Purification is essential to obtain a sample suitable for NMR analysis.

  • Method: High-Performance Liquid Chromatography (HPLC) is a common method for purifying Amadori products.

  • Column: A C18 reversed-phase column or a hydrophilic interaction liquid chromatography (HILIC) column can be used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with a small amount of a modifier like formic acid or trifluoroacetic acid is typically employed.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector can be used.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Post-Purification: Lyophilize the collected fractions to obtain the pure this compound product as a solid.

3. NMR Spectroscopic Analysis

For unambiguous structural confirmation, a suite of NMR experiments is recommended.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for carbohydrate-containing molecules.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is crucial for connecting different parts of the molecule.

Expected NMR Data for this compound

The formation of the this compound adduct results in characteristic chemical shift changes compared to the parent molecules. The fructose moiety exists as an equilibrium of α/β pyranose and furanose forms, with the β-pyranose form typically being the most abundant[1][2]. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the major β-pyranose form of N-(1-Deoxy-D-fructos-1-yl)-L-isoleucine in D₂O.

Atom Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Fructose Moiety
C1'~3.2 - 3.5 (d)~53.0
C2'-~98.0
C3'~3.9 - 4.1 (m)~70.0
C4'~3.7 - 3.9 (m)~72.0
C5'~3.8 - 4.0 (m)~78.0
C6'~3.6 - 3.8 (m)~63.0
Isoleucine Moiety
~3.5 - 3.7 (d)~60.0
~1.8 - 2.0 (m)~37.0
~1.2 - 1.4 (m)~25.0
Cγ'~1.1 - 1.3 (m)~15.0
~0.8 - 1.0 (t)~11.0
C=O-~175.0

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature. Multiplicities are indicated in parentheses (d = doublet, t = triplet, m = multiplet).

Visualizing the Experimental Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the key processes and relationships in the analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis: Fructose + Isoleucine purification Purification (HPLC) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr Pure Sample ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc structure Structure Confirmed: This compound nmr->structure ms->structure hplc->structure

Figure 1. Experimental workflow for the synthesis and structural confirmation of this compound.

nmr_correlation cluster_fructose Fructose Moiety cluster_isoleucine Isoleucine Moiety H1 H1' C1 C1' H1->C1 HSQC Ha H1->Ha COSY Ca H1->Ca HMBC H3 H3' C3 C3' H3->C3 H4 H4' H3->H4 C4 C4' H4->C4 H5 H5' H4->H5 C5 C5' H5->C5 H6 H6' C6 C6' H6->C6 Ha->C1 Ha->Ca HSQC Hb Ha->Hb Cb Hb->Cb Hg Hb->Hg Cg Hg->Cg

Figure 2. Key 2D NMR correlations for the structural elucidation of this compound.

References

Comparative Analysis of Fructose-Isoleucine Formation in Pasteurized vs. UHT Milk: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of fructose-isoleucine formation in pasteurized versus ultra-high temperature (UHT) processed milk. The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is significantly influenced by the intensity of heat treatment. This reaction leads to the formation of Amadori products, such as this compound, which can impact the nutritional quality and sensory characteristics of milk. Understanding the extent of this reaction in different processing methods is crucial for researchers, scientists, and professionals in drug development.

The data presented here is synthesized from established scientific principles of the Maillard reaction in dairy processing. While direct comparative quantitative data for this compound is not extensively available in public literature, the provided table illustrates the expected differential formation based on the severity of the heat treatment. UHT processing, which involves higher temperatures, leads to a more pronounced Maillard reaction compared to standard pasteurization.[1][2][3]

Quantitative Data Summary

The following table provides an illustrative comparison of the expected concentrations of this compound and related Maillard reaction products in pasteurized and UHT milk. These values are based on the general understanding that more intense heat treatment accelerates the Maillard reaction.

AnalytePasteurization (72°C, 15s)UHT (140°C, 4s)Fold Increase (UHT vs. Past.)
This compound Low to undetectableModerateSignificant
Fructosyl-Leucine LowModerateSignificant
Fructosyl-Valine LowModerateSignificant
Furosine LowHighHigh
Lactulose Very LowHighHigh

Note: This table is a qualitative representation based on established principles. Actual concentrations can vary depending on the specific processing conditions and the composition of the raw milk.

Experimental Protocols

To provide a robust framework for the quantitative analysis of this compound and other Amadori products in milk, the following experimental protocol is detailed, adapted from established methodologies employing advanced analytical techniques.[4]

Sample Preparation
  • Objective: To extract free amino acids and Amadori products from the milk matrix.

  • Procedure:

    • To 1 mL of milk sample (pasteurized or UHT), add 4 mL of a precipitation solution (e.g., 1% picric acid in water or acetone).

    • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the free amino acids and Amadori products.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Chromatographic Separation
  • Objective: To separate this compound from other components in the extract.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column with ion-pairing reagent or a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid and an ion-pairing agent (e.g., heptafluorobutyric acid) if using a C18 column.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program is employed to achieve optimal separation, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Detection and Quantification
  • Objective: To detect and quantify this compound with high sensitivity and specificity.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Quadrupole-Time of Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to the HPLC/UHPLC system.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Full scan mode to identify the accurate mass of this compound and other Amadori products. Targeted MS/MS (tandem mass spectrometry) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

  • Quantification: An external calibration curve is constructed using a certified standard of this compound. The concentration of this compound in the milk samples is determined by comparing the peak area of the analyte to the calibration curve. The use of a stable isotope-labeled internal standard for this compound is recommended for the most accurate quantification.

Signaling Pathways and Logical Relationships

The formation of this compound is an early step in the complex cascade of the Maillard reaction. The following diagram illustrates this pathway.

Maillard_Reaction Lactose Lactose (Reducing Sugar) Schiff_Base Schiff Base (Unstable Intermediate) Lactose->Schiff_Base + Isoleucine Isoleucine Isoleucine (Amino Acid) Isoleucine->Schiff_Base Fructose_Isoleucine This compound (Amadori Product) Schiff_Base->Fructose_Isoleucine Amadori Rearrangement Advanced_Glycation_End_Products Advanced Glycation End-products (AGEs) Fructose_Isoleucine->Advanced_Glycation_End_Products Further Reactions (Degradation, Oxidation) Heat_Pasteurization Heat (Pasteurization) Heat_Pasteurization->Schiff_Base Promotes Heat_UHT Heat (UHT) Heat_UHT->Schiff_Base Strongly Promotes

Caption: Maillard reaction pathway leading to this compound.

The initial step of the Maillard reaction involves the condensation of the carbonyl group of a reducing sugar, such as the glucose moiety of lactose, with the free amino group of an amino acid like isoleucine, forming an unstable Schiff base.[5] This intermediate then undergoes an Amadori rearrangement to form a more stable ketoamine, in this case, this compound.[4] Subsequent, more complex reactions can lead to the formation of advanced glycation end-products (AGEs). The rate of these reactions is significantly accelerated by heat, with the more intense heat of UHT treatment causing a greater degree of this compound formation compared to pasteurization.[1][3]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Fructose-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Fructose-isoleucine, a compound formed from the amino acid isoleucine and the sugar fructose.

This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] This assessment is based on the individual components, D-(-)-Fructose and L-Isoleucine, both of which are considered non-hazardous.[1][2][3] Consequently, standard laboratory disposal procedures for non-hazardous chemical waste are applicable. However, it is crucial to consider the nature of any contaminants before disposal.

Summary of Chemical Safety Information

The following table summarizes key safety and physical property data for the constituent components of this compound.

ParameterD-(-)-FructoseL-IsoleucineThis compound
CAS Number 57-48-7[1][4]73-32-5[2]87304-79-8[5]
Molecular Formula C₆H₁₂O₆[4]C₆H₁₃NO₂C₁₂H₂₃NO₇[5]
Molecular Weight 180.16 g/mol [4]131.17 g/mol 293.31 g/mol [5]
Hazard Classification Not a hazardous substance or mixture.[1][3]Not a hazardous substance or mixture.[2]Not classified as hazardous.
Primary Exposure Routes Ingestion, inhalation (of dust), skin contact, eye contact.[6]Ingestion, inhalation, skin contact, eye contact.Ingestion, inhalation, skin contact, eye contact.
Incompatibilities Strong oxidizing agents.[3]Not specified.Strong oxidizing agents.

Step-by-Step Disposal Protocol

This protocol outlines the decision-making process and subsequent actions required for the proper disposal of this compound.

Waste Characterization

The initial and most critical step is to characterize the waste material.

  • Uncontaminated this compound : If the this compound is in its pure form and has not been mixed with any hazardous chemicals, it is considered non-hazardous waste.[6]

  • Contaminated this compound : If the this compound has been used in experiments or is mixed with other substances (e.g., solvents, acids, bases, or other hazardous materials), the entire mixture must be treated as hazardous waste. The disposal procedure for the most hazardous component of the mixture must be followed.[6]

Personal Protective Equipment (PPE)

Prior to handling any chemical for disposal, appropriate PPE should be worn. This includes:

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves[1]

Disposal Procedures

For small quantities of pure this compound, disposal is straightforward. Based on guidelines for its components, it may be eligible for standard trash disposal.[7][8]

  • Containment : Ensure the this compound is in a sealed, clearly labeled container.

  • Disposal : The sealed container can be placed in the regular laboratory solid waste stream.

Any this compound that is contaminated with hazardous materials must be disposed of as chemical waste.[6]

  • Containment : Place the contaminated material in a compatible, leak-proof container.[6]

  • Labeling : Clearly label the container as "Hazardous Waste." The label must include the chemical name "this compound" and all other constituents of the waste stream.[6]

  • Storage : Store the container in a designated hazardous waste accumulation area.

  • Disposal : Arrange for pickup and disposal by a licensed professional waste disposal service.[6]

Spill Cleanup

In the event of a spill, follow these procedures:

  • Control Access : Restrict access to the spill area.

  • Ventilation : Ensure adequate ventilation.

  • Cleanup :

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1][6]

    • Clean the spill area thoroughly with soap and water.[4]

  • Disposal : Dispose of the cleanup materials and the collected spilled substance according to the appropriate procedure for either contaminated or uncontaminated waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Fructose_Isoleucine_Disposal start Start: this compound Waste waste_char Step 1: Waste Characterization start->waste_char uncontaminated Uncontaminated This compound waste_char->uncontaminated Pure contaminated Contaminated with Hazardous Material waste_char->contaminated Mixed non_haz_disposal Step 2: Dispose as Non-Hazardous Solid Waste uncontaminated->non_haz_disposal haz_disposal Step 2: Dispose as Hazardous Chemical Waste contaminated->haz_disposal end End: Disposal Complete non_haz_disposal->end haz_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Fructose-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Fructose-isoleucine, a conjugate of D-(-)-Fructose and L-Isoleucine. While both parent compounds are classified as non-hazardous, proper handling of the fine powder is crucial to minimize potential irritation from dust inhalation and maintain product integrity.[1][2]

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound powder, a comprehensive approach to personal protection is recommended to prevent contact and inhalation.

Core PPE Requirements:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against airborne particles.[3][4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or natural rubber, should be worn.[3][5][6] It is crucial to inspect gloves for any tears or punctures before use and to practice proper removal techniques to avoid skin contact.[1]

  • Protective Clothing: A standard lab coat or long-sleeved garment is necessary to protect the skin.[3][4]

  • Respiratory Protection: In situations where dust may be generated and ventilation is insufficient, a dust respirator should be used to prevent inhalation.[3][4]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures safety and consistency throughout the handling process of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, and cool, well-ventilated area.[4][5]

2. Handling and Use:

  • Handle the compound in a well-ventilated area, preferably within a fume hood or an area with local exhaust ventilation to minimize dust generation.[2][4]

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands thoroughly after handling the substance.[1][5]

3. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[2]

  • Clean the affected area thoroughly.[1]

4. Disposal:

  • This compound, being a non-hazardous substance, can typically be disposed of in the regular trash, provided it is not mixed with hazardous materials.[7][8]

  • The waste should be securely packaged, for instance, in a double-layered bag, to prevent spillage.[7]

  • Always consult your institution's specific guidelines and local regulations for chemical waste disposal.[9][10][11] Empty containers should have their labels defaced or removed before being discarded.[9]

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key physical and safety data for the parent components of this compound.

PropertyD-(-)-FructoseL-Isoleucine
CAS Number 57-48-773-32-5
Molecular Formula C6H12O6C6H13NO2
Appearance White crystalline powderWhite crystalline powder
Melting Point 103 °C (Decomposition)288 °C (Decomposition)
Solubility Soluble in cold waterSlightly soluble in water
Hazard Classification Not a hazardous substance or mixture[1][2]Not a hazardous substance or mixture

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Retrieve this compound from Storage B->C Proceed to Handling D Weigh and Dispense Required Amount C->D E Perform Experimental Procedure D->E F Clean Equipment and Workspace E->F Procedure Complete G Package and Label Waste F->G H Dispose of Waste (Consult Institutional Guidelines) G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.